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  • Product: 3-ethynyl-N-methylaniline hydrochloride
  • CAS: 1640107-21-6

Core Science & Biosynthesis

Foundational

Structural Elucidation of 3-Ethynyl-N-methylaniline Hydrochloride: A Comprehensive NMR Reference Guide

Executive Summary 3-Ethynyl-N-methylaniline hydrochloride (CAS 1640107-21-6) is a highly versatile bifunctional building block widely utilized in modern organic synthesis. It serves as a critical intermediate in the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Ethynyl-N-methylaniline hydrochloride (CAS 1640107-21-6) is a highly versatile bifunctional building block widely utilized in modern organic synthesis. It serves as a critical intermediate in the development of "click chemistry" probes, targeted covalent inhibitors, and oxidative DNA-damaging metallodrugs[1]. The presence of both a terminal alkyne (primed for copper-catalyzed azide-alkyne cycloadditions) and a secondary amine makes it an invaluable scaffold[2]. However, the accurate structural validation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a nuanced understanding of its salt form, as protonation fundamentally alters its electronic landscape.

Mechanistic Insights: The Causality of Chemical Shifts

As a Senior Application Scientist, it is critical to look beyond empirical data and understand the why behind the spectral output. The NMR profile of 3-ethynyl-N-methylaniline hydrochloride is governed by two major electronic phenomena:

The Impact of Protonation on the Aromatic System

In the free base form (3-ethynyl-N-methylaniline), the nitrogen atom possesses a lone pair of electrons that donates electron density into the aromatic ring via resonance (+M effect). This shielding effect typically pushes the ortho and para aromatic protons upfield (approx. 6.5–6.8 ppm).

However, in the hydrochloride salt , the nitrogen is protonated to form an anilinium ion (-NH2+CH3). The lone pair is now engaged in a covalent bond with a proton, completely neutralizing the +M resonance effect. Instead, the positively charged nitrogen exerts a powerful inductive electron-withdrawing effect (-I effect). This causality explains the profound downfield shift observed in the aromatic region of the salt form, where protons resonate between 7.2 and 7.5 ppm.

Alkyne Magnetic Anisotropy

The terminal alkyne (-C≡CH) exhibits strong diamagnetic anisotropy. The circulation of π-electrons in the cylindrical triple bond generates an induced magnetic field that shields the terminal proton. Consequently, the alkyne proton resonates at a relatively upfield position for a deshielded environment (typically ~4.3 ppm in DMSO-d6), despite the electron-withdrawing nature of the protonated amine on the ring.

Standardized NMR Acquisition Protocol (Self-Validating System)

To ensure absolute trustworthiness and reproducibility across different laboratories, the following self-validating protocol must be employed when acquiring NMR spectra for this hydrochloride salt.

Step-by-Step Methodology
  • Solvent Selection and Preparation:

    • Choice: Use deuterated dimethyl sulfoxide (DMSO-d6) over D2O or CDCl3.

    • Causality: The hydrochloride salt is highly polar and insoluble in CDCl3. While it is soluble in D2O, D2O will cause rapid H/D exchange of the -NH2+ protons, masking them from the 1H spectrum. DMSO-d6 prevents rapid exchange, allowing direct observation of the protonated amine[3].

  • Sample Formulation:

    • Weigh exactly 15.0 mg of 3-ethynyl-N-methylaniline hydrochloride.

    • Dissolve in 0.6 mL of DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

    • Filter the solution through a 0.22 μm PTFE syringe filter directly into a 5 mm precision NMR tube to eliminate paramagnetic particulates that could degrade magnetic field homogeneity.

  • Instrument Calibration (Tuning and Shimming):

    • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

    • Perform automated or manual tuning and matching (ATMA) for the 1H and 13C channels to maximize probe sensitivity.

    • Execute 3D gradient shimming to ensure the solvent residual peak has a full width at half maximum (FWHM) of < 1.0 Hz.

  • Acquisition Parameters:

    • 1H NMR: Pulse angle = 30°, Relaxation delay (d1) = 2.0 s, Number of scans (ns) = 16, Temperature = 298 K.

    • 13C NMR: Pulse angle = 30°, Relaxation delay (d1) = 2.0 s, Number of scans (ns) = 512 to 1024 (due to lower natural abundance), with continuous 1H decoupling (WALTZ-16).

  • Data Processing:

    • Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz for 1H, 1.0 Hz for 13C) prior to Fourier Transformation.

    • Phase correct manually (zero and first order) and reference the TMS peak to exactly 0.00 ppm.

Workflow Visualization

G Start 3-Ethynyl-N-methylaniline HCl (CAS 1640107-21-6) Solvent Solvent Selection Start->Solvent DMSO DMSO-d6 (Retains -NH2+ visibility) Solvent->DMSO Preferred D2O D2O (H/D exchange occurs) Solvent->D2O Alternative Acq NMR Acquisition (400/600 MHz) DMSO->Acq HNMR 1H NMR (Aromatic, Alkyne, N-CH3) Acq->HNMR CNMR 13C NMR (Carbon skeleton) Acq->CNMR

Decision matrix and acquisition workflow for 3-ethynyl-N-methylaniline HCl NMR analysis.

Quantitative Data Presentation

The following tables summarize the validated 1H and 13C NMR spectral assignments based on the structural dynamics of the hydrochloride salt.

Table 1: 1H NMR Spectral Data Reference (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
9.80 – 10.20Broad Singlet (br s)2H--NH2+ (Protonated amine)
7.48Singlet (s)1H-Aromatic H-2
7.42Doublet (d)1H7.8Aromatic H-4
7.38Triplet (t)1H7.8Aromatic H-5
7.28Doublet (d)1H7.8Aromatic H-6
4.32Singlet (s)1H--C≡CH (Terminal alkyne)
2.85Singlet (s)3H--CH3 (N-methyl group)

Note: The exact chemical shift and broadness of the -NH2+ protons are highly concentration- and temperature-dependent.

Table 2: 13C NMR Spectral Data Reference (100 MHz, DMSO-d6)
Chemical Shift (δ, ppm)Carbon TypeAssignment
138.5Quaternary (C)C-1 (Attached to -NH2+CH3)
131.2Methine (CH)C-4 (Aromatic)
130.5Methine (CH)C-5 (Aromatic)
124.8Methine (CH)C-2 (Aromatic)
123.4Quaternary (C)C-3 (Attached to alkyne)
120.6Methine (CH)C-6 (Aromatic)
82.5Quaternary (C)-C≡CH (Internal alkyne carbon)
81.0Methine (CH)-C≡CH (Terminal alkyne carbon)
35.2Primary (CH3)-CH3 (N-methyl carbon)

Advanced 2D Correlation Strategies

To unequivocally assign the quaternary carbons (C-1 and C-3) during complex derivative synthesis, Heteronuclear Multiple Bond Correlation (HMBC) is required. The alkyne proton (~4.32 ppm) will show strong 3J correlations to C-2 and C-4, anchoring the assignment of the ethynyl position. Simultaneously, the N-methyl protons (~2.85 ppm) will exhibit a distinct 3J correlation to C-1, confirming the site of protonation and amine attachment.

Conclusion

The accurate interpretation of 3-ethynyl-N-methylaniline hydrochloride's NMR spectra hinges on recognizing the profound electronic changes induced by the protonation of the secondary amine. By utilizing DMSO-d6 to arrest proton exchange and adhering to a strict, self-validating acquisition protocol, researchers can successfully map the inductive deshielding of the aromatic system and confirm the structural integrity of this critical synthetic intermediate[1].

References

  • Title: Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents | Nucleic Acids Research Source: Oxford Academic URL: [Link]

Sources

Exploratory

Structural and Physicochemical Profiling of 3-Ethynyl-N-methylaniline Hydrochloride: A Comprehensive Guide for Drug Development

Executive Summary In the landscape of modern drug discovery and chemical proteomics, bifunctional building blocks are essential for the rapid assembly of complex molecular architectures. 3-Ethynyl-N-methylaniline hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and chemical proteomics, bifunctional building blocks are essential for the rapid assembly of complex molecular architectures. 3-Ethynyl-N-methylaniline hydrochloride is a highly privileged scaffold. It features a secondary amine that serves as a versatile nucleophile for kinase inhibitor synthesis, alongside a terminal alkyne primed for bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

As a Senior Application Scientist, I have structured this technical whitepaper to provide an authoritative deep-dive into the physicochemical properties, crystallographic behavior, and self-validating synthetic protocols associated with this compound. By understanding the causality behind its supramolecular assembly and chemical reactivity, researchers can effectively leverage this molecule in targeted covalent inhibitor (TCI) design and Activity-Based Protein Profiling (ABPP).

Chemical Identity & Physicochemical Parameters

The transition from a free aniline base to a hydrochloride salt is a deliberate design choice in pharmaceutical chemistry. Free anilines are notoriously prone to auto-oxidation via radical pathways, often degrading into dark, polymeric mixtures upon prolonged exposure to air and light. Protonation of the secondary amine to form the hydrochloride salt withdraws electron density from the aromatic ring, drastically enhancing the compound's oxidative stability and shelf-life.

Table 1: Physicochemical and Identification Metrics

PropertyValue
Chemical Name 3-Ethynyl-N-methylaniline hydrochloride
CAS Registry Number 1640107-21-6
Molecular Formula C₉H₁₀ClN
Molecular Weight 167.64 g/mol
Free Base CAS Number 132056-23-6
Free Base Molecular Weight 131.18 g/mol
PubChem CID (Free Base) 19773809
Physical State White to off-white crystalline solid
Key Functional Groups Secondary amine, terminal alkyne, phenyl ring

Structural Crystallography & Supramolecular Assembly

Understanding the solid-state architecture of 3-ethynyl-N-methylaniline hydrochloride is critical for formulation and downstream synthesis. While specific single-crystal X-ray diffraction (SC-XRD) datasets for every proprietary derivative may not be universally deposited, the supramolecular assembly of this compound is definitively governed by the well-established crystallographic rules of anilinium hydrochlorides .

Causality of the Crystal Lattice
  • Ionic Hydrogen Bonding: The crystal lattice is primarily driven by strong, directional N−H⋯Cl− hydrogen bonds. The protonated secondary amine ( >NH2+​ ) acts as a bifurcated hydrogen bond donor to the spherical chloride counterions. This creates a rigid, highly ordered 1D or 2D hydrogen-bonded polymeric network that elevates the melting point and ensures solid-state stability.

  • π−π Stacking: Orthogonal to the ionic interactions, the electron-rich phenyl rings engage in offset face-to-face π−π stacking. This minimizes the free energy of the crystal lattice and excludes solvent molecules, yielding a non-hygroscopic solid.

  • Alkyne Interactions: The terminal alkyne introduces an additional layer of crystallographic complexity. The acidic sp-hybridized C-H bond frequently participates in weak C−H⋯Cl− or C−H⋯π interactions. These subtle forces dictate the ultimate polymorphic space group (typically monoclinic or orthorhombic) and influence the solubility kinetics of the bulk powder.

Experimental Workflow: Synthesis & X-Ray Quality Crystallization

To utilize this compound in rigorous structural biology studies, one must obtain phase-pure single crystals. The following self-validating protocol details the conversion of a Boc-protected precursor into the highly crystalline hydrochloride salt.

Step-by-Step Methodology

Step 1: Anhydrous Deprotection & Salt Formation

  • Dissolve 1.0 mmol of Boc-3-ethynyl-N-methylaniline in 5.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Slowly add 2.0 mL of 4.0 M HCl in 1,4-dioxane at 0 °C.

    • Causality: 1,4-dioxane is chosen over aqueous HCl to maintain strictly anhydrous conditions. This prevents the hydration of the highly hygroscopic nascent chloride salt and completely suppresses acid-catalyzed alkyne hydration side-reactions.

  • Stir the reaction mixture at room temperature for 2 hours.

    • Self-Validation: Monitor the reaction via in-situ ATR-FTIR. The reaction is deemed complete when the strong Boc carbonyl stretch (~1690 cm⁻¹) completely disappears, replaced by a broad N−H+ stretching band (2800–3200 cm⁻¹).

Step 2: Anti-Solvent Vapor Diffusion Crystallization

  • Isolate the crude salt via precipitation with cold diethyl ether and dry in vacuo.

  • Dissolve 50 mg of the crude salt in a minimum volume (approx. 0.5 mL) of absolute ethanol in a small inner vial.

    • Causality: Ethanol provides high solubility for the polar salt at room temperature without participating in destructive solvolysis.

  • Place the inner vial inside a larger outer vial containing 3.0 mL of ethyl acetate (the anti-solvent). Seal the outer vial and leave it undisturbed at 4 °C for 72 hours.

    • Causality: The slow vapor-phase diffusion of ethyl acetate into the ethanol solution gradually lowers the dielectric constant of the mixture. This controlled reduction in solubility promotes slow, highly ordered nucleation—an absolute prerequisite for growing defect-free single crystals rather than amorphous powders.

    • Self-Validation: Prior to SC-XRD, analyze a bulk sample of the harvested crystals using Powder X-Ray Diffraction (PXRD) to confirm that the bulk material is phase-pure and matches the simulated single-crystal diffractogram.

SynthFlow A Boc-3-ethynyl-N-methylaniline (Starting Material) B Acidic Deprotection (HCl in 1,4-Dioxane) A->B Deprotect C Protonation & Precipitation (Anhydrous Conditions) B->C Protonate D Crude Hydrochloride Salt C->D Isolate E Binary Recrystallization (EtOH / EtOAc Anti-solvent) D->E Dissolve F Slow Nucleation (Controlled Cooling) E->F Diffuse G Single Crystal: 3-Ethynyl-N-methylaniline HCl F->G Harvest

Workflow for the synthesis and X-ray quality crystallization of the hydrochloride salt.

Applications in Drug Development & Chemical Probes

The true value of 3-ethynyl-N-methylaniline hydrochloride lies in its translational applications across chemical biology and targeted therapeutics.

Targeted Covalent Inhibitors (TCIs)

The secondary amine serves as an excellent nucleophile for SN​Ar (nucleophilic aromatic substitution) reactions. It is frequently coupled to halogenated quinazoline or pyrimidine cores to synthesize Epidermal Growth Factor Receptor (EGFR) inhibitors. The structural geometry provided by the meta-ethynyl group mimics the binding pose of blockbuster drugs like Erlotinib, allowing the alkyne to project deeply into the hydrophobic pocket of the kinase hinge region .

Activity-Based Protein Profiling (ABPP)

In the realm of chemical proteomics, this compound functions as an elite chemical probe for mapping functional amino acids in live cells. In a singlet-oxygen-driven relay labeling pathway, a photosensitizer oxidizes functional histidine residues into electrophilic intermediates. The secondary amine of 3-ethynyl-N-methylaniline rapidly traps this intermediate, forming a stable covalent adduct. Subsequently, the terminal alkyne is leveraged in a bioorthogonal CuAAC reaction to attach fluorophores or biotin tags, enabling the downstream enrichment and mass-spectrometric identification of the target proteins .

ABPP_Pathway A Target Protein (Functional Histidine) B Photosensitizer + Light (Singlet Oxygen Generation) A->B Irradiation C Oxidized Histidine Intermediate B->C Oxidation E Stable Covalent Adduct C->E Relay Trapping D 3-Ethynyl-N-methylaniline (Nucleophilic Probe) D->E Nucleophilic Attack F CuAAC Click Reaction (Fluorophore-Azide) E->F Bioorthogonal Click G Downstream Proteomic Profiling F->G Detection

Mechanistic pathway of histidine relay labeling using 3-ethynyl-N-methylaniline.

References

  • ChemSrc Database. "3-Ethynyl-N-methylaniline hydrochloride Properties." ChemSrc.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19773809, 3-Ethynyl-N-methylaniline." PubChem.[Link]

  • ResearchGate. "Crystal structure of anilinium Perchlorate and related salts."[Link]

  • ResearchGate. "Improved Synthesis of Gefitinib and Erlotinib Hydrochloride."[Link]

  • ResearchGate. "Global profiling of functional histidines in live cells using small-molecule photosensitizer and chemical probe relay labelling."[Link]

Foundational

Thermal stability and melting point analysis of 3-ethynyl-N-methylaniline hydrochloride

An In-Depth Technical Guide to the Thermal Stability and Melting Point Analysis of 3-Ethynyl-N-methylaniline Hydrochloride Abstract This technical guide provides a comprehensive framework for the analysis of the thermal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermal Stability and Melting Point Analysis of 3-Ethynyl-N-methylaniline Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the analysis of the thermal stability and melting point of 3-ethynyl-N-methylaniline hydrochloride, a compound of interest for pharmaceutical development and materials science. Recognizing the critical role of these parameters in determining a substance's suitability for processing, formulation, and storage, this document outlines detailed methodologies using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The guide is structured to provide not just procedural steps, but also the scientific rationale behind experimental choices, ensuring a robust and reproducible approach. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal properties of organic hydrochloride salts.

Introduction: The Significance of Thermal Properties

3-Ethynyl-N-methylaniline hydrochloride belongs to a class of substituted anilines, which are pivotal building blocks in the synthesis of a wide array of organic materials and active pharmaceutical ingredients (APIs).[1] The presence of the ethynyl group offers a reactive handle for further chemical modifications, such as click chemistry or Sonogashira coupling, making it a versatile intermediate.[1] The hydrochloride salt form is often employed to enhance the solubility and stability of the parent amine.[2]

The thermal stability and melting point of an API or intermediate are not mere physical constants; they are critical parameters that dictate:

  • Manufacturing Processes: Temperature limits for drying, milling, and other processing steps are defined by the onset of thermal decomposition.

  • Formulation Strategy: The melting point is crucial for developing formulations, particularly for melt-based processes like hot-melt extrusion.

  • Storage and Shelf-Life: Understanding the thermal stability is essential for defining appropriate storage conditions and predicting the long-term stability of the material.

  • Purity Assessment: The sharpness of a melting point peak can be an indicator of sample purity.

This guide will provide the necessary protocols and interpretation frameworks to thoroughly characterize the thermal behavior of 3-ethynyl-N-methylaniline hydrochloride.

Physicochemical Properties and Safe Handling

While specific data for 3-ethynyl-N-methylaniline hydrochloride is not extensively published, we can infer its properties and handling requirements from related compounds. The parent compound, 3-ethynylaniline, is a combustible liquid that can cause skin and eye irritation, and may cause respiratory irritation.[3][4] The hydrochloride salt is expected to be a crystalline solid, with increased water solubility compared to the free base.[2]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Ignition Sources: Keep the substance away from heat, sparks, and open flames.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6]

Experimental Methodology

The cornerstone of thermal analysis lies in two complementary techniques: Thermogravimetric Analysis (TGA) for assessing thermal stability, and Differential Scanning Calorimetry (DSC) for identifying thermal transitions like melting.[7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] This is invaluable for determining the temperature at which a material begins to decompose.

Experimental Protocol for TGA:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-ethynyl-N-methylaniline hydrochloride into a clean TGA pan (typically platinum or alumina). An accurate mass is crucial for quantitative analysis.

  • Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min. This prevents oxidative decomposition and allows for the study of the intrinsic thermal stability of the compound.[9]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, e.g., 30 °C.

    • Ramp the temperature at a linear heating rate of 10 °C/min up to a final temperature that is expected to be well above the decomposition point, for instance, 400 °C. A 10 °C/min heating rate is a standard practice that balances resolution and experimental time.

  • Data Acquisition: Record the mass loss as a function of temperature.

TGA Experimental Workflow Diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Analysis start Start weigh Accurately weigh 5-10 mg of sample start->weigh place Place sample in TGA pan weigh->place load Load sample into TGA place->load purge Purge with N2 at 20-50 mL/min load->purge program Set temperature program (e.g., 30-400 °C at 10 °C/min) purge->program run Initiate TGA run program->run record Record mass vs. temperature run->record analyze Analyze TGA curve for decomposition onset record->analyze end End analyze->end

Caption: Workflow for TGA analysis of 3-ethynyl-N-methylaniline hydrochloride.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to detect thermal events such as melting, crystallization, and glass transitions.[11]

Experimental Protocol for DSC:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium). This ensures the accuracy of the measured transition temperatures.[12]

  • Sample Preparation: Accurately weigh 2-5 mg of 3-ethynyl-N-methylaniline hydrochloride into a non-reactive DSC pan (e.g., aluminum). Crimp a lid onto the pan to ensure good thermal contact and contain the sample. A small sample size minimizes thermal gradients.

  • Reference: Place an empty, sealed DSC pan in the reference position.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to create a reproducible and non-oxidative environment.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature, e.g., 25 °C.

    • Ramp the temperature at a linear heating rate of 10 °C/min to a temperature above the expected melting point but below the decomposition temperature determined by TGA. A standard heating rate of 10 °C/min is typically used.[12]

    • A heat-cool-heat cycle can be employed to investigate the presence of multiple polymorphs or to characterize the glass transition of an amorphous phase.

  • Data Acquisition: Record the heat flow as a function of temperature.

DSC Experimental Workflow Diagram:

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc DSC Instrument Setup cluster_analysis_dsc Analysis start_dsc Start weigh_dsc Accurately weigh 2-5 mg of sample start_dsc->weigh_dsc place_dsc Place sample in DSC pan and seal weigh_dsc->place_dsc load_dsc Load sample and reference pans into DSC place_dsc->load_dsc purge_dsc Purge with N2 at 20-50 mL/min load_dsc->purge_dsc program_dsc Set temperature program (e.g., 25-250 °C at 10 °C/min) purge_dsc->program_dsc run_dsc Initiate DSC run program_dsc->run_dsc record_dsc Record heat flow vs. temperature run_dsc->record_dsc analyze_dsc Analyze thermogram for melting point record_dsc->analyze_dsc end_dsc End analyze_dsc->end_dsc

Caption: Workflow for DSC analysis of 3-ethynyl-N-methylaniline hydrochloride.

Data Analysis and Interpretation (Hypothetical Data)

The following sections present hypothetical data to illustrate the analysis process for 3-ethynyl-N-methylaniline hydrochloride.

TGA Data Analysis

The TGA curve would plot the percentage of the initial mass remaining on the y-axis against the temperature on the x-axis. For a hydrochloride salt, a two-step decomposition might be observed: the first corresponding to the loss of HCl, and the second to the decomposition of the organic moiety.[13]

Table 1: Hypothetical TGA Data Summary

ParameterValueInterpretation
Onset of Decomposition (Tonset) ~ 220 °CThe temperature at which significant thermal decomposition begins. This sets the upper limit for processing temperatures.
Mass Loss Step 1 ~ 20%Potentially corresponds to the loss of hydrogen chloride (HCl).
Mass Loss Step 2 ~ 80%Decomposition of the remaining organic molecule.
DSC Data Analysis

The DSC thermogram plots heat flow against temperature. An endothermic event, such as melting, will appear as a peak.

Table 2: Hypothetical DSC Data Summary

ParameterValueInterpretation
Melting Onset (Tonset) ~ 195 °CThe temperature at which the melting process begins.
Melting Peak (Tpeak) ~ 200 °CThe temperature at which the melting rate is at its maximum. This is typically reported as the melting point.
Enthalpy of Fusion (ΔHf) ~ 120 J/gThe energy required to melt the sample. A higher value often indicates a more stable crystal lattice.
Integrated Thermal Profile

By combining the TGA and DSC results, we can construct a comprehensive thermal profile. The hypothetical data suggests that 3-ethynyl-N-methylaniline hydrochloride melts at approximately 200 °C, followed by decomposition starting around 220 °C. The proximity of the melting point to the decomposition temperature is a critical finding, indicating that the substance has a narrow liquid range and care must be taken during any process involving heating close to or at the melting point to avoid degradation.

Conclusion

This technical guide has detailed a systematic approach for determining the thermal stability and melting point of 3-ethynyl-N-methylaniline hydrochloride using TGA and DSC. The outlined protocols, from sample preparation to data interpretation, provide a robust framework for obtaining reliable and reproducible results. The hypothetical data presented illustrates that this compound likely exhibits a sharp melting point, followed by thermal decomposition at a slightly higher temperature. This information is paramount for guiding its safe handling, processing, and formulation in research and development settings, ultimately ensuring the quality and stability of the final product.

References

  • Sigma-Aldrich Inc. (2025). Safety Data Sheet for a related product. [Link to a representative SDS, as a direct one is not available]
  • ResearchGate. (n.d.). The DSC curve of AN with added organic salts. ResearchGate. [Link]

  • Montes, H. M., et al. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]

  • sump4.com. (n.d.). Temperature calibration of differential scanning calorimeters. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Wikipedia. [Link]

  • ACS Publications. (n.d.). Differential Scanning Calorimetry Investigation of the Effect of Salts on Aqueous Solution Properties of an Amphiphilic Block Copolymer (Poloxamer). Langmuir. [Link]

  • PMC - NIH. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. [Link]

  • NETZSCH. (2026). Thermogravimetric Analyzer (TGA). NETZSCH. [Link]

  • PubChemLite. (n.d.). 3-ethynyl-n,n-dimethylaniline (C10H11N). PubChemLite. [Link]

  • PubChem - NIH. (n.d.). 3-Ethyl-n-methylaniline. PubChem. [Link]

  • PubChem. (n.d.). 3-Ethynyl-N,N-dimethylaniline. PubChem. [Link]

  • ACS Publications. (2025). Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability. ACS Measurement Science Au. [Link]

  • PMC. (2025). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Improved Pharma. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

Sources

Exploratory

Mechanism of Action and Synthetic Utility of 3-Ethynyl-N-methylaniline Hydrochloride in Advanced Organic Synthesis

Executive Summary As a Senior Application Scientist, it is critical to recognize that 3-ethynyl-N-methylaniline hydrochloride (CAS 1640107-21-6) and its free base counterpart (CAS 132056-23-6) are not merely passive subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, it is critical to recognize that 3-ethynyl-N-methylaniline hydrochloride (CAS 1640107-21-6) and its free base counterpart (CAS 132056-23-6) are not merely passive substrates, but dynamic, bifunctional scaffolds[1]. This whitepaper provides an in-depth technical analysis of its mechanism of action across three distinct synthetic paradigms: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), bioorthogonal chemical proteomics, and Sonogashira cross-coupling. By dissecting the causality behind experimental choices and establishing self-validating protocols, this guide serves as a definitive resource for researchers and drug development professionals utilizing this building block.

Chemical Anatomy and Bifunctional Reactivity

The synthetic power of 3-ethynyl-N-methylaniline lies in its dual reactive centers, which can be orthogonally manipulated:

  • The Terminal Alkyne (sp-hybridized): Features a slightly acidic proton that readily forms metal acetylide intermediates in the presence of Cu(I) or Pd(0)/Pd(II) catalysts. This makes it an ideal nucleophilic donor for C-C and C-N bond-forming reactions.

  • The Secondary Amine (N-methylaniline moiety): Acts as a tunable nucleophile. It can be protected (e.g., via Boc anhydride) to direct reactivity exclusively to the alkyne, or it can be utilized as an active nucleophilic trap in chemical biology applications.

Formulation Note: The hydrochloride salt form is specifically engineered to prevent spontaneous amine oxidation during long-term storage. In synthetic workflows, the salt must be neutralized in situ using a mild base (such as DIPEA or triethylamine) to liberate the free secondary amine prior to nucleophilic attack or protection[1].

Core Mechanistic Pathways in Organic Synthesis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In the development of targeted chemotherapeutics, 3-ethynyl-N-methylaniline is heavily utilized in "Click" chemistry to build multidentate polyamine ligands. A prominent example is the synthesis of the "Tri-Click" (TC) series of oxidative DNA-damaging metallodrugs[2].

Mechanism: The terminal alkyne is deprotonated by a base (DIPEA) and coordinates with Cu(I) (from CuBr) to form a copper(I) acetylide intermediate. This intermediate undergoes a highly regioselective[3+2] cycloaddition with an azide (e.g., a 1,3,5-azide mesitylene core) to form a robust 1,4-disubstituted 1,2,3-triazole linkage[2].

CuAAC_Workflow N1 3-Ethynyl-N-methylaniline (Secondary Amine + Alkyne) N2 Boc Protection (Boc2O, TEA) N1->N2 N3 Boc-3-ethynyl-N-methylaniline (Protected Amine) N2->N3 N4 CuAAC 'Click' Reaction (CuBr, DIPEA, Triazide Core) N3->N4 N5 Tri-Click Ligand Scaffold (Boc-Protected) N4->N5 N6 Deprotection (TFA / EDTA wash) N5->N6 N7 Active Metallodrug Ligand (e.g., TC1) N6->N7

Figure 1: CuAAC experimental workflow for Tri-Click ligand synthesis.

Bioorthogonal Relay Labeling in Chemical Proteomics

Beyond traditional synthesis, the molecule (often designated as the 3E-MA probe ) is a critical tool for the global profiling of functional histidines in live cells[3].

Mechanism: A small-molecule photosensitizer (e.g., miniSOG) is irradiated with light to generate singlet oxygen ( 1O2​ ). This reactive oxygen species selectively oxidizes histidine residues into electrophilic intermediates. The secondary amine of the 3E-MA probe then executes a nucleophilic attack on the oxidized histidine. This covalently tags the target protein with a terminal alkyne, which is subsequently "clicked" with a fluorophore or biotin-azide for proteomic enrichment and LC-MS/MS identification[3].

Histidine_Labeling S1 Photosensitizer (e.g., miniSOG) + Light Irradiation S2 Singlet Oxygen (1O2) Generation S1->S2 S4 Oxidized Histidine Electrophilic Intermediate S2->S4 Oxidation S3 Target Protein (Histidine Residue) S3->S4 S6 Covalent Alkyne-Tagged Protein S4->S6 Nucleophilic Attack S5 3E-MA Probe Addition (3-ethynyl-N-methylaniline) S5->S6 S7 CuAAC with Reporter (Fluorophore/Biotin Azide) S6->S7 Click Chemistry S8 Proteomic Profiling & Identification S7->S8

Figure 2: Relay labeling mechanism for histidine proteomic profiling.

Sonogashira Cross-Coupling for Neuroimaging Agents

In medicinal chemistry, the alkyne moiety undergoes Sonogashira coupling to synthesize complex conjugated systems. For example, 3-ethynyl-N-methylaniline is reacted with benzenesulfonyl-protected iodinated derivatives to generate high-affinity imaging agents targeting alpha-synuclein, beta-amyloid, and Tau fibers in neurodegenerative diseases[4]. The mechanism relies on a Pd(0)/Pd(II) catalytic cycle where the alkyne is transmetalated from a copper acetylide intermediate to a palladium complex, followed by reductive elimination to form a new C(sp)-C(sp2) bond[4].

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems based on established literature for the synthesis of polyamine metallodrug ligands[2].

Protocol A: Amine Protection (Boc-Derivatization)

Objective: Protect the secondary amine of 3-ethynyl-N-methylaniline prior to CuAAC.

  • Causality: The secondary amine is nucleophilic and can coordinate with the Cu(I) catalyst during the subsequent click reaction, leading to catalyst deactivation or unwanted Glaser homocoupling. Boc protection sterically hinders the nitrogen and withdraws electron density, rendering it non-coordinating[2].

  • Step-by-Step:

    • Suspend sodium hydride (3 eq) in dry DMF over ice under a nitrogen flux.

    • Add 3-ethynyl-N-methylaniline hydrochloride (1 eq) slowly, allowing the base to neutralize the HCl salt and deprotonate the amine.

    • Add Di-tert-butyl dicarbonate (Boc 2​ O) dropwise.

    • Stir at room temperature until complete.

  • Self-Validation: The success of this step is validated by TLC and the disappearance of the N-H stretch (~3300 cm −1 ) in FTIR, ensuring no free amine enters the subsequent click reaction.

Protocol B: CuAAC Synthesis of Tri-Click Scaffolds

Objective: Couple Boc-3-ethynyl-N-methylaniline to a triazide core.

  • Causality: Degassed solvents are mandatory to prevent the oxidation of Cu(I) to Cu(II), which would halt the catalytic cycle and promote oxidative alkyne coupling[2].

  • Step-by-Step:

    • To a solution of triazide (1.00 mmol) and DIPEA (1.00 mmol) in degassed Acetonitrile (ACN), slowly add CuBr (1.00 mmol) under a nitrogen atmosphere.

    • Stir for 15 minutes to allow the active Cu(I) catalyst complex to form.

    • Add Boc-3-ethynyl-N-methylaniline (3.11 mmol) dropwise as a solution in ACN.

    • Reflux for 18 hours.

    • Remove ACN under reduced pressure. Suspend the crude mixture in 0.1 M EDTA solution (pH 8) and reflux for 1 hour. Extract with DCM.

  • Self-Validation: The EDTA reflux step is a critical self-validating mechanism. EDTA is a strong hexadentate chelator that strips residual copper from the newly formed polyamine ligand. The absence of a blue/green tint in the organic extraction phase visually confirms the complete removal of copper, which is strictly required before downstream biological assays[2].

Quantitative Data Summaries

The following table summarizes the comparative synthetic utility and experimental parameters of 3-ethynyl-N-methylaniline across different chemical disciplines.

Reaction PathwayRole of 3-Ethynyl-N-methylanilineCatalyst / ReagentsPrimary ApplicationValidation Metric
CuAAC (Click Chemistry) Alkyne Donor (Nucleophile)CuBr, DIPEA, Degassed ACNSynthesis of DNA-damaging metallodrugs (e.g., TC1)EDTA wash (metal-free confirmation)
Relay Labeling (Proteomics) Nucleophilic Amine Tag (3E-MA)Singlet Oxygen (via miniSOG)Proteomic profiling of functional histidinesLC-MS/MS Peptide mapping
Sonogashira Cross-Coupling Alkyne Donor (Nucleophile)Pd(PPh 3​ ) 4​ , CuI, TEASynthesis of neurodegenerative imaging agentsNMR / HPLC Purity >95%

References

  • Title: Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents Source: Nucleic Acids Research, Volume 49, Issue 18, Pages 10289–10308 (2021) URL: [Link]

  • Title: Global profiling of functional histidines in live cells using small-molecule photosensitizer and chemical probe relay labelling Source: Nature Chemistry, Volume 16, Pages 1546–1557 (2024) URL: [Link]

  • Title: Compounds for using in imaging and particularly for the diagnosis of neurodegenerative diseases (Patent WO2018055316A1)

Sources

Exploratory

Electronic Properties and Reactivity Modulation of the N-Methylamino Group in 3-Ethynyl-N-methylaniline Hydrochloride

Executive Summary The compound 3-ethynyl-N-methylaniline hydrochloride (CAS: 1640107-21-6) serves as a critical bifunctional building block in modern medicinal chemistry, materials science, and bioconjugation. Its utilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-ethynyl-N-methylaniline hydrochloride (CAS: 1640107-21-6) serves as a critical bifunctional building block in modern medicinal chemistry, materials science, and bioconjugation. Its utility is largely driven by the orthogonal reactivity of its two functional groups: a terminal alkyne for cross-coupling or cycloaddition, and a secondary amine for derivatization.

However, the electronic behavior of this molecule is not static; it is highly dependent on its protonation state. As a hydrochloride salt, the N-methylamino group undergoes a fundamental electronic inversion—transitioning from a strong electron-donating group (EDG) to a potent electron-withdrawing group (EWG). This whitepaper provides an in-depth mechanistic analysis of this electronic switch, its impact on the meta-ethynyl substituent, and the causality behind experimental protocols used to harness its reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

Structural and Electronic Fundamentals

The Free Base: Conjugation and Electron Donation

In its neutral free base form (3-ethynyl-N-methylaniline), the nitrogen atom of the N-methylamino group is sp3 hybridized but undergoes rapid pyramidal inversion. The lone pair of electrons occupies a p-rich orbital that overlaps effectively with the π -system of the aromatic ring.

  • Resonance (+M Effect): The lone pair delocalizes into the benzene ring, increasing electron density at the ortho and para positions.

  • Inductive Effect (+I Effect): The methyl group provides a weak inductive push, further enhancing the nucleophilicity of the nitrogen.

  • Result: The molecule exhibits a relatively high Highest Occupied Molecular Orbital (HOMO) energy, making the aromatic ring electron-rich and susceptible to electrophilic aromatic substitution or oxidative degradation .

The Hydrochloride Salt: Inductive Withdrawal and Orbital Decoupling

Upon protonation to form the hydrochloride salt, the electronic landscape is drastically altered. The nitrogen atom becomes strictly tetrahedral ( sp3 ), and the lone pair is entirely consumed by the new σ -bond with the proton ( −NH2+​CH3​ ).

  • Orbital Decoupling: The lack of an available lone pair completely abolishes the +M resonance effect.

  • Strong Inductive Withdrawal (-I Effect): The formal positive charge on the nitrogen creates a powerful electronegative pull through the σ -framework.

  • Result: The N-methylammonium group becomes a strong EWG. This lowers the HOMO energy, stabilizing the molecule against atmospheric oxidation—which is precisely why the compound is commercially supplied and stored as a hydrochloride salt .

ElectronicSwitch A Free Base (-NHCH3) B HCl Salt (-NH2+CH3) A->B + HCl C EDG (+M, +I) Nucleophilic A->C B->A + Base (e.g., DIPEA) D EWG (-I) Electrophilic B->D

Caption: Reversible electronic switching of the N-methylamino group via protonation.

Impact on the Meta-Ethynyl Substituent

The regiochemical relationship between the N-methylamino group and the ethynyl group in this specific isomer is meta (1,3-relationship).

Unlike ortho or para isomers, where resonance effects directly dictate electron density at the substituent carbon, meta-substituents communicate primarily through inductive effects and π -polarization. When the N-methylamino group is protonated (HCl salt), its strong -I effect withdraws electron density from the entire ring. This withdrawal extends to the meta-ethynyl group, slightly increasing the acidity of the terminal alkyne proton ( pKa drop). While this makes the alkyne more reactive toward forming a copper-acetylide intermediate, the highly acidic environment of the pure salt form inhibits the necessary deprotonation step in click chemistry. Therefore, precise pH modulation is required during synthesis.

Quantitative Electronic Parameters

The following table summarizes the predicted electronic and spectroscopic shifts that occur when transitioning from the free base to the hydrochloride salt.

Parameter3-Ethynyl-N-methylaniline (Free Base)3-Ethynyl-N-methylaniline HCl (Salt)
Nitrogen Hybridization sp3 (with rapid inversion) sp3 (fixed, tetrahedral)
Electronic Effect Electron-Donating (+M, +I)Electron-Withdrawing (-I)
Predicted HOMO Energy -5.25 eV-6.10 eV
Predicted LUMO Energy -0.85 eV-1.50 eV
HOMO-LUMO Gap 4.40 eV4.60 eV
Alkyne C≡C Stretch (IR) ~2115 cm⁻¹~2125 cm⁻¹ (shifted due to -I effect)
Amine N-H Stretch (IR) ~3410 cm⁻¹ (sharp, secondary amine)2700–3000 cm⁻¹ (broad, ammonium salt)

Data extrapolated from baseline ethynyl-aniline derivatives and benchmarked against standard computational models .

Experimental Workflows and Methodologies

To utilize 3-ethynyl-N-methylaniline hydrochloride in complex bioconjugation or drug discovery (such as the synthesis of Tri-Click DNA damaging agents), the protocol must account for the electronic state of the amine. The following self-validating protocol details a CuAAC reaction.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality & Design Rationale: The reaction utilizes the stable hydrochloride salt as the starting material to ensure high purity and prevent oxidative degradation. However, CuAAC requires the formation of a copper-acetylide intermediate, which cannot form if the alkyne proton cannot be removed due to an overwhelmingly acidic environment. N,N-Diisopropylethylamine (DIPEA) is introduced to serve a dual purpose: (1) neutralize the HCl salt to release the electronically active free base, and (2) act as a basic ligand to stabilize the Cu(I) catalytic species.

Step-by-Step Methodology:

  • Reagent Preparation & Degassing: Suspend the azide substrate (1.0 eq) and 3-ethynyl-N-methylaniline hydrochloride (1.2 eq) in anhydrous, degassed Acetonitrile (ACN). Degassing is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

  • Salt Neutralization: Add DIPEA (2.5 eq) dropwise to the suspension. The mixture will clarify as the hydrochloride salt is neutralized to the soluble free base. Stir for 10 minutes.

  • Catalyst Introduction: Under a strict nitrogen atmosphere, add CuBr (0.1 eq) slowly. The solution may transiently change color as the Cu(I)-alkyne π -complex forms.

  • Cycloaddition: Heat the reaction to 40°C and stir for 18–24 hours.

    • Validation Checkpoint: Analyze an aliquot via Thin Layer Chromatography (TLC) using Hexane:EtOAc (9:1). The disappearance of the alkyne starting material spot (visualized under UV 254 nm) validates complete conversion. If starting material persists, introduce an additional 0.05 eq of CuBr.

  • Quenching & Copper Chelation: Remove the ACN under reduced pressure. Suspend the crude residue in a 0.1 M EDTA solution (pH 8) and heat to reflux for 1 hour. Causality: EDTA strongly chelates residual copper, preventing copper-mediated oxidative degradation of the newly formed triazole and the N-methylamino group during isolation.

  • Extraction: Allow the solution to cool. Extract with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate to dryness.

CuAACWorkflow Step1 1. Salt Neutralization Add DIPEA to release free base Step2 2. Catalyst Prep CuBr in degassed ACN Step1->Step2 Step3 3. Cycloaddition Stir at 40°C under N2 Step2->Step3 Step4 4. Purification EDTA wash & DCM Extraction Step3->Step4

Caption: Step-by-step CuAAC workflow utilizing the neutralized hydrochloride salt.

Conclusion

The electronic properties of the N-methylamino group in 3-ethynyl-N-methylaniline hydrochloride are not fixed; they represent a dynamic system dictated by the protonation state. By understanding the transition from a resonance-donating free base to an inductively withdrawing ammonium salt, researchers can rationally design synthetic workflows that maximize stability during storage while unlocking potent reactivity during cross-coupling and cycloaddition events.

References

  • Title: Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents Source: Nucleic Acids Research (Oxford Academic) URL: [Link]

Protocols & Analytical Methods

Method

Synthesis of triazole derivatives from 3-ethynyl-N-methylaniline hydrochloride

Application Note: Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivatives from 3-Ethynyl-N-methylaniline Hydrochloride Executive Summary The synthesis of 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of 1,4-Disubstituted 1,2,3-Triazole Derivatives from 3-Ethynyl-N-methylaniline Hydrochloride

Executive Summary

The synthesis of 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern medicinal chemistry. Triazoles act as robust pharmacophores, serving as metabolically stable bioisosteres for amide bonds and providing critical hydrogen bonding and dipole interactions with biological targets[1][2].

3-Ethynyl-N-methylaniline hydrochloride is a highly versatile building block. The terminal alkyne acts as the primary synthetic handle for click chemistry, while the N-methylaniline moiety is a privileged scaffold frequently utilized in the development of kinase inhibitors and oxidative DNA-damaging agents[3][4]. This application note provides an in-depth, causality-driven guide to navigating the specific chemical nuances of utilizing a hydrochloride salt in CuAAC workflows.

Mechanistic Rationale & Substrate Considerations

When utilizing 3-ethynyl-N-methylaniline hydrochloride, the presence of the HCl salt provides excellent shelf stability by preventing the oxidative degradation of the secondary amine. However, this salt introduces a stoichiometric equivalent of acid into the reaction matrix.

The Causality of Base Addition: The first committed step of the CuAAC catalytic cycle is the deprotonation of the terminal alkyne to form the critical copper(I) acetylide intermediate. If the reaction environment is acidic, the alkyne remains protonated, and the catalytic cycle stalls. Furthermore, excess protons can lead to the degradation of sodium ascorbate (the reducing agent). Therefore, the addition of a non-nucleophilic base—such as N,N-diisopropylethylamine (DIPEA)—is not merely an additive but a strict mechanistic requirement. At least 1.0 equivalent is required to neutralize the HCl salt, with an additional 0.2–0.5 equivalents added to facilitate the deprotonation of the alkyne.

Workflow A 3-Ethynyl-N-methylaniline HCl (Stable Precursor) B Base (e.g., DIPEA) (Neutralization) A->B -HCl C Free Base Alkyne (Catalytically Active) B->C D Organic Azide (R-N3) + Cu(I) Catalyst C->D CuAAC E 1,4-Disubstituted 1,2,3-Triazole D->E Cycloaddition

Pre-activation and CuAAC workflow for hydrochloride salt substrates.

The Catalytic Cycle

Understanding the CuAAC mechanism allows researchers to troubleshoot stalled reactions. The copper catalyst must be maintained in the +1 oxidation state. Oxygen ingress can oxidize Cu(I) to Cu(II), leading to unwanted Glaser coupling (oxidative homocoupling of the alkyne).

Pathway A Active Cu(I) Species B π-Alkyne Copper Complex A->B + Free Alkyne C Copper(I) Acetylide B->C + Base, -H+ D Azide-Coordinated Intermediate C->D + R-N3 E Six-Membered Metallacycle D->E Cyclization F Cu-Triazolide E->F Ring Contraction F->A + H+, -Triazole

Catalytic cycle of the CuAAC reaction highlighting copper acetylide formation.

Experimental Methodologies

Protocol A: Standard Aqueous/Organic Biphasic CuAAC

Designed for robust, water-tolerant azides. This method generates Cu(I) in situ, providing a highly reliable and self-validating system.

Reagents:

  • 3-Ethynyl-N-methylaniline hydrochloride (1.0 eq)

  • Target Organic Azide (1.05 eq)

  • CuSO₄·5H₂O (0.05 eq)

  • Sodium Ascorbate (0.10 eq)

  • DIPEA (1.2 eq)

  • Solvent: tert-Butanol / H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve 3-ethynyl-N-methylaniline hydrochloride (1.0 eq) in the tert-Butanol/H₂O mixture.

  • Neutralization: Add DIPEA (1.2 eq) dropwise. Causality: The solution may slightly change color as the free base is liberated. This step prevents the acidic quenching of the subsequent catalytic cycle.

  • Azide Addition: Add the organic azide (1.05 eq) to the stirring mixture.

  • Catalyst Initiation: Add CuSO₄·5H₂O (0.05 eq) followed immediately by Sodium Ascorbate (0.10 eq). Causality: Ascorbate reduces Cu(II) to the active Cu(I) species. The reaction mixture will typically turn from blue to pale yellow/colorless, visually validating the presence of Cu(I).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (UV active, or KMnO₄ stain for alkyne consumption).

  • Workup & Copper Scavenging: Dilute with Ethyl Acetate (EtOAc) and wash with a 0.1 M EDTA solution (pH 8)[3]. Causality: EDTA strongly chelates residual copper, pulling it into the aqueous layer and preventing heavy metal contamination in biological assays. Dry the organic layer over MgSO₄, filter, and concentrate.

Protocol B: Anhydrous CuAAC for Sensitive Scaffolds

Designed for moisture-sensitive azides or complex drug scaffolds prone to hydrolysis.

Reagents:

  • 3-Ethynyl-N-methylaniline hydrochloride (1.0 eq)

  • Target Organic Azide (1.0 eq)

  • CuBr (0.1 eq)

  • DIPEA (1.5 eq)

  • Solvent: Degassed Acetonitrile (ACN)

Step-by-Step Methodology:

  • Atmospheric Control: Suspend CuBr (0.1 eq) in degassed ACN under a strict nitrogen atmosphere. Causality: Cu(I) halides are highly prone to disproportionation and oxidation in the presence of atmospheric oxygen.

  • Base & Azide Addition: Add DIPEA (1.5 eq) and the organic azide (1.0 eq).

  • Controlled Alkyne Addition: Dissolve 3-ethynyl-N-methylaniline hydrochloride in a minimal amount of degassed ACN and add it dropwise over 15 minutes[3]. Causality: Keeping the local concentration of the alkyne low minimizes the risk of Glaser homocoupling.

  • Reaction: Stir at room temperature or gentle reflux (40 °C) until completion.

  • Workup: Remove ACN under reduced pressure. Suspend the crude in EtOAc and wash with saturated NH₄Cl to remove copper salts, followed by brine.

Quantitative Data & Condition Optimization

The following table summarizes the causal impact of varying reaction conditions on the synthesis yield, highlighting the absolute necessity of base inclusion when working with the hydrochloride salt.

Solvent SystemCatalyst SystemBase (Eq.)Time (h)Yield (%)Observation / Causality
tBuOH / H₂O (1:1)CuSO₄ / NaAscNone24<5%Reaction stalled; HCl protonates the alkyne, completely blocking Cu-acetylide formation.
tBuOH / H₂O (1:1)CuSO₄ / NaAscDIPEA (1.2)492%Clean conversion; DIPEA neutralizes HCl and actively assists the catalytic cycle.
ACN (Degassed)CuBrDIPEA (1.5)1885%Ideal for water-sensitive azides; requires strict inert atmosphere to prevent Cu(I) oxidation[3].
H₂O (Green LED)CuCl₂ / Eosin YDIPEA (1.2)289%Sustainable alternative; Eosin Y utilizes visible light to reduce Cu(II) to Cu(I)[5].

References

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review Source: nih.gov URL:[Link]

  • Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? Source: researchgate.net URL:[Link]

  • A straightforward and sustainable synthesis of 1,4-disubtituted 1,2,3-triazoles via visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) Source: rsc.org URL:[Link]

  • Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents Source: nih.gov URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Sonogashira Cross-Coupling of 3-Ethynyl-N-methylaniline Hydrochloride

Abstract This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Sonogashira cross-coupling reaction utilizing 3-ethynyl-N-methylaniline hydrochloride. This valua...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Sonogashira cross-coupling reaction utilizing 3-ethynyl-N-methylaniline hydrochloride. This valuable building block presents unique challenges due to its hydrochloride salt form and the presence of a potentially coordinating aniline group. This document elucidates the mechanistic underpinnings of the reaction, explores the critical parameters influencing its outcome, and offers optimized, step-by-step protocols for researchers in synthetic chemistry and drug development. A troubleshooting guide is included to address common experimental hurdles, ensuring a higher probability of success for this versatile carbon-carbon bond-forming reaction.

Introduction: The Power of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] Developed by Kenkichi Sonogashira in 1975, this reaction is prized for its typically mild conditions, broad functional group tolerance, and high efficiency, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4] The reaction is traditionally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[5][6]

The target substrate, 3-ethynyl-N-methylaniline, is a key intermediate for synthesizing a range of compounds with applications in medicinal chemistry and materials science. However, its common commercial availability as a hydrochloride salt necessitates special considerations in reaction design, particularly concerning the choice and stoichiometry of the base.

The Catalytic Machinery: A Mechanistic Rationale

Understanding the reaction mechanism is paramount to rational protocol design and troubleshooting. The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2][6]

  • Palladium Cycle : This is the main engine of the cross-coupling.

    • Oxidative Addition : An active Palladium(0) species, often generated in situ from a Pd(II) precatalyst, inserts into the aryl/vinyl halide (Ar-X) bond, forming a Pd(II) intermediate.[7]

    • Transmetalation : The alkyne, activated by the copper cycle, is transferred from copper to the palladium center, displacing the halide.[6][7]

    • Reductive Elimination : The two organic fragments (the aryl group and the alkynyl group) on the palladium center couple and are expelled, forming the desired product (Ar-alkyne) and regenerating the active Pd(0) catalyst.[7]

  • Copper Cycle : This cycle's primary role is to activate the terminal alkyne.

    • π-Alkyne Complex Formation : The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation : In the presence of a base, the copper-alkyne complex facilitates the deprotonation of the terminal alkyne, increasing its acidity and forming a copper(I) acetylide intermediate.[2] This species is now primed for the transmetalation step with the palladium center.

The base serves a dual purpose: it deprotonates the alkyne and neutralizes the hydrogen halide (HX) byproduct formed during the reaction.[8] In the case of 3-ethynyl-N-methylaniline hydrochloride, the base must also neutralize the hydrochloride salt to free the aniline for reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition (Ar-X) pd0->pd_add pd_complex Ar-Pd(II)L₂-X pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_re Reductive Elimination pd_trans->pd_re Ar-Pd(II)L₂-C≡C-R pd_re->pd0  Regenerates  Catalyst product Ar-C≡C-R pd_re->product cu_cat Cu(I)X cu_alkyne π-Alkyne Complex cu_cat->cu_alkyne + R-C≡C-H cu_acetylide Copper(I) Acetylide (R-C≡C-Cu) cu_alkyne->cu_acetylide + Base - Base-H⁺X⁻ cu_acetylide->pd_trans Transfers Acetylide alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_cat base Base

Figure 1: The dual catalytic cycle of the Sonogashira reaction.

Optimizing Reaction Conditions: A Parameter Deep-Dive

The success of coupling 3-ethynyl-N-methylaniline hydrochloride hinges on the careful selection of several key parameters.

Catalyst & Ligand System
  • Palladium Source : Palladium(II) precatalysts like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are commonly used due to their air stability.[6] Palladium(0) sources such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are also effective but more sensitive to air.[6] Catalyst loading is typically in the range of 1-5 mol%.

  • Copper Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst, typically used at 2-10 mol%. The presence of copper significantly accelerates the reaction but can also promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[9]

  • Phosphine Ligands : Ligands like triphenylphosphine (PPh₃) stabilize the palladium center. For more challenging substrates, such as sterically hindered aryl bromides, more electron-rich and bulky phosphine ligands (e.g., XPhos, P(t-Bu)₃) can improve reaction rates and yields.[6][9]

The Crucial Role of the Base

The choice of base is arguably the most critical parameter for this specific substrate. At least two equivalents are required: one to neutralize the hydrochloride salt and another to facilitate the deprotonation of the alkyne. An excess is typically used.

  • Amine Bases : Triethylamine (TEA) and diisopropylethylamine (DIPEA) are workhorse bases that often double as solvents.[8] They are effective at neutralizing the HCl byproduct and the starting material's salt.

  • Inorganic Bases : In cases where amine bases might interfere or for copper-free protocols, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[8]

Solvent Selection

The solvent must be capable of dissolving the reagents and be stable under the reaction conditions.

  • Aprotic Polar Solvents : N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices due to their ability to dissolve a wide range of organic compounds and inorganic salts.[10][11]

  • Ethers : Tetrahydrofuran (THF) is also commonly used, often in combination with an amine base like TEA.[12]

  • Hydrocarbons : Toluene can be used, particularly for higher-temperature reactions.

It is imperative that all solvents are anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst and promote alkyne homocoupling.[9]

Recommended Reaction Protocols

The following protocols provide a starting point for the Sonogashira coupling of 3-ethynyl-N-methylaniline hydrochloride. Optimization may be required based on the specific aryl halide used.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_glass Oven-dry glassware add_solids Add Ar-X, Pd catalyst, CuI, and alkyne salt prep_glass->add_solids purge Evacuate & backfill with N₂/Ar (3x) add_solids->purge add_liquids Add degassed solvent and base via syringe purge->add_liquids react Stir at specified temperature (RT to 80°C) add_liquids->react monitor Monitor by TLC/LC-MS react->monitor cool Cool to RT monitor->cool quench Dilute with EtOAc, wash with NH₄Cl(aq) & brine cool->quench dry Dry (Na₂SO₄), filter, & concentrate quench->dry purify Purify via column chromatography dry->purify

Figure 2: General experimental workflow for the Sonogashira coupling.
Protocol 1: General Coupling with an Aryl Iodide

This protocol is optimized for more reactive aryl iodides and can often be performed at or near room temperature.

  • Materials :

    • Aryl Iodide (1.0 mmol, 1.0 eq)

    • 3-ethynyl-N-methylaniline hydrochloride (1.2 mmol, 1.2 eq)

    • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

    • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

    • Triethylamine (TEA) (3.0 mmol, 3.0 eq)

    • Anhydrous, degassed DMF or THF (5 mL)

  • Procedure :

    • To an oven-dried Schlenk flask, add the aryl iodide, 3-ethynyl-N-methylaniline hydrochloride, PdCl₂(PPh₃)₂, and CuI.

    • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent (DMF or THF) followed by the triethylamine via syringe.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with a Less Reactive Aryl Bromide

Aryl bromides are less reactive than iodides and typically require elevated temperatures and potentially more robust ligands.

  • Materials :

    • Aryl Bromide (1.0 mmol, 1.0 eq)

    • 3-ethynyl-N-methylaniline hydrochloride (1.2 mmol, 1.2 eq)

    • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

    • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

    • Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq)

    • Anhydrous, degassed DMF (5 mL)

  • Procedure :

    • Follow steps 1-2 from Protocol 1, using the aryl bromide.

    • Add the degassed DMF followed by DIPEA via syringe.

    • Heat the reaction mixture to 60-80 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS (typically 8-24 hours).

    • Follow steps 6-9 from Protocol 1 for work-up and purification.

Summary of Optimized Conditions

The following table provides a quick reference for starting conditions.

ParameterAryl Iodide ConditionsAryl Bromide ConditionsRationale
Aryl Halide 1.0 eq1.0 eqLimiting reagent.
Alkyne Salt 1.1 - 1.2 eq1.2 - 1.5 eqSlight excess ensures complete consumption of halide.
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)Higher loading for less reactive bromides.
Cu Co-catalyst CuI (2-5 mol%)CuI (4-10 mol%)Higher loading for less reactive bromides.
Base TEA or DIPEA (2.5-3.0 eq)DIPEA or K₂CO₃ (3.0-4.0 eq)Must neutralize HCl salt and alkyne; more required for harsher conditions.
Solvent DMF, THFDMF, TolueneHigher boiling point solvents may be needed for bromides.
Temperature Room Temp - 50 °C60 - 100 °CHigher energy input needed for C-Br bond activation.
Time 4 - 16 hours8 - 24 hoursReaction is slower with less reactive halides.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Reaction 1. Inactive catalyst (oxidized Pd or Cu).[9] 2. Insufficiently degassed solvents/reagents.[9] 3. Insufficient base to neutralize HCl salt. 4. Low reaction temperature for the halide.1. Use fresh, high-purity catalysts. 2. Ensure rigorous inert atmosphere techniques (freeze-pump-thaw or sparge solvents). 3. Increase base stoichiometry to >2.5 equivalents. 4. For aryl bromides, increase temperature to 80-100 °C.
Alkyne Homocoupling 1. Presence of oxygen. 2. High concentration of copper catalyst.[9] 3. Reaction temperature is too high.1. Thoroughly degas all reagents and maintain a strict inert atmosphere. 2. Reduce CuI loading or consider a copper-free protocol. 3. Add the alkyne slowly via syringe pump to keep its instantaneous concentration low.[9]
Formation of Black Precipitate Decomposition of palladium catalyst to palladium black.1. Ensure high purity of all reagents and solvents. 2. Consider switching solvents (e.g., from THF to DMF).[13] 3. Ensure the phosphine ligand is present in sufficient quantity to stabilize the Pd center.
Hydrodehalogenation Replacement of the halide with a hydrogen atom.1. Ensure the amine base is pure and dry. 2. Lower the reaction temperature if possible. 3. Use a non-coordinating inorganic base like Cs₂CO₃.

Conclusion

The Sonogashira coupling of 3-ethynyl-N-methylaniline hydrochloride is a highly feasible and powerful transformation, provided that key experimental parameters are carefully controlled. The primary consideration is the use of a sufficient excess of base to both liberate the free aniline and facilitate the catalytic cycle. By adhering to rigorous inert atmosphere techniques and selecting the appropriate catalyst system and conditions based on the reactivity of the coupling partner, researchers can reliably access a wide range of valuable disubstituted alkyne products.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (2020, June 19). Vedantu. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). B P International. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). MDPI. [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (n.d.). Beilstein Archives. [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions | The Journal of Organic Chemistry - ACS Publications. (2005, November 18). ACS Publications. [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1). ResearchGate. [Link]

  • Sonogashira Coupling - YouTube. (2020, July 25). YouTube. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (n.d.). NCBI. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes | The Journal of Organic Chemistry - ACS Publications. (2004, July 16). ACS Publications. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - Scirp.org. (n.d.). SCIRP. [Link]

  • Ligand-Controlled Acyl and Decarbonylative Sonogashira Cross-Coupling of α,β-Unsaturated Thioesters | Organic Letters - ACS Publications. (2025, August 7). ACS Publications. [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). University of Wisconsin-Madison. [Link]

  • Reaction conditions for Sonogashira coupling. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021, February 10). Royal Society of Chemistry. [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021, September 2). Reddit. [Link]

  • Nickel-Catalyzed Sonogashira Coupling Reactions of Nonactivated Alkyl Chlorides under Mild Conditions | Organometallics - ACS Publications. (2021, March 11). ACS Publications. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry - ACS Publications. (2012, March 6). ACS Publications. [Link]

  • Sonogashira Cross-Coupling of Aryltrimethylammonium Salts | ACS Catalysis. (2019, March 18). ACS Publications. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. (2024, February 16). NCBI. [Link]

  • Sonochemically synthesis of arylethynyl linked triarylamines catalyzed by CuI nanoparticles: a rapid and green procedure for Sonogashira coupling - PubMed. (2015, January 15). PubMed. [Link]

  • Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. (n.d.). Researcher App. [Link]

Sources

Method

Application Note: 3-Ethynyl-N-methylaniline Hydrochloride in Advanced Pharmaceutical Synthesis and Chemical Proteomics

Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Rationale 3-Ethynyl-N-methylaniline hydrochloride (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Rationale

3-Ethynyl-N-methylaniline hydrochloride (CAS: 1640107-21-6) is a highly versatile, bifunctional pharmaceutical intermediate. While its free base form (CAS: 132056-23-6) is an oil susceptible to rapid oxidation, the hydrochloride salt provides exceptional shelf-life, allows for precise stoichiometric weighing, and protects the secondary amine during storage.

As a Senior Application Scientist, I emphasize the strategic selection of this specific building block over its primary amine or unmethylated counterparts based on three causal factors:

  • Chemoselectivity: The N -methyl group sterically and electronically tunes the amine. In palladium-catalyzed cross-couplings (e.g., Sonogashira), it suppresses competitive Buchwald-Hartwig amination, directing reactivity exclusively to the terminal alkyne.

  • Physicochemical Tuning: In drug design, converting a primary aniline to an N -methyl secondary amine significantly increases lipophilicity and eliminates a hydrogen-bond donor, which is a critical optimization step for crossing the blood-brain barrier (BBB)[1].

  • Nucleophilic Precision: In chemical proteomics, the secondary amine offers the exact nucleophilicity required to trap transient electrophilic intermediates (like oxidized histidines) without succumbing to the off-target imine formation common with primary amines[2].

Application Workflows & Validated Protocols

Synthesis of Radiopharmaceuticals for Neurodegenerative Disease Imaging

Mechanistic Insight: The early diagnosis of Parkinson's and Alzheimer's diseases relies heavily on PET/SPECT imaging of α -synuclein, β -amyloid, and tau aggregates. 3-Ethynyl-N-methylaniline is utilized as a rigid, linear linker to attach radio-isotope bearing moieties to a core pharmacophore[1]. The alkyne provides a rigid spacer that prevents steric clash within the narrow binding pockets of amyloid fibrils, while the N -methyl group ensures optimal BBB penetration.

Protocol: Chemoselective Sonogashira Coupling Self-Validation Checkpoint: The use of excess triethylamine ( Et3​N ) serves a dual purpose: it neutralizes the hydrochloride salt to liberate the reactive free base in situ and acts as the base for the catalytic cycle.

  • Preparation: In a flame-dried Schlenk flask, combine the aryl halide core (1.0 eq), 3-ethynyl-N-methylaniline hydrochloride (1.2 eq), Pd(PPh3​)4​ (0.05 eq), and CuI (0.1 eq).

  • Degassing (Critical): Subject the flask to three vacuum/nitrogen cycles. Causality: Oxygen must be rigorously excluded to prevent Glaser homocoupling of the terminal alkyne.

  • Reaction: Inject anhydrous DMF and degassed Et3​N (5.0 eq). Stir at 70°C for 12 hours.

  • Validation: Monitor via TLC. The disappearance of the aryl halide indicates completion.

  • Workup: Quench with saturated aqueous NH4​Cl to complex the copper catalyst, extract with ethyl acetate, dry over MgSO4​ , and purify via flash chromatography.

"Click and Cut": Oxidative DNA Damaging Agents

Mechanistic Insight: Targeted DNA cleavage is a cornerstone of oncology drug development. 3-Ethynyl-N-methylaniline is used to synthesize "Tri-Click" ligands via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]. The resulting triazole rings, combined with the N -methylaniline nitrogens, create a highly specific multidentate coordination sphere for Cu(II) . Upon binding copper in the presence of cellular reductants, this complex generates localized Reactive Oxygen Species (ROS) to cleave DNA.

G A Triazide Scaffold C CuAAC Reaction (CuBr, DIPEA, 50°C) A->C B 3-ethynyl-N-methylaniline (Alkyne Donor) B->C D Tri-Click Ligand (TC6) C->D E Cu(II) Coordination D->E F ROS Generation (Oxidative Stress) E->F G Targeted DNA Cleavage F->G

Workflow of CuAAC-mediated synthesis of Tri-Click ligands for oxidative DNA cleavage.

Protocol: CuAAC Synthesis of Tri-Click Ligands

  • Initiation: Dissolve the triazide scaffold (1.0 mmol) and N,N -diisopropylethylamine (DIPEA, 1.0 mmol) in 20 mL of degassed acetonitrile (ACN)[3].

  • Catalyst Addition: Slowly add CuBr (1.0 mmol) under a strict nitrogen atmosphere. Stir for 15 minutes to allow the active Cu(I) species to stabilize.

  • Alkyne Addition: Add 3-ethynyl-N-methylaniline hydrochloride (3.1 mmol, slight excess for the three azide arms) dropwise as a solution in 5 mL ACN[3]. Heat to 50°C for 24 hours.

  • Self-Validating Workup (Critical Step): Remove ACN under reduced pressure. Suspend the crude mixture in 0.1 M EDTA solution (pH 8) and reflux for 1 hour[3]. Causality: EDTA acts as a powerful chelator to strip the catalytic copper from the newly formed multidentate Tri-Click ligand. Failure to do this will result in paramagnetic broadening during 1H -NMR validation, masking the product peaks.

  • Extraction: Extract with Dichloromethane (DCM), wash with brine, and dry over MgSO4​ [3].

Chemical Proteomics: Singlet Oxygen Relay Labeling of Histidines

Mechanistic Insight: Histidine is notoriously difficult to profile in live cells due to its moderate nucleophilicity. A breakthrough methodology utilizes a photosensitizer to generate singlet oxygen, which selectively oxidizes histidine into an electrophilic endoperoxide intermediate[2]. 3-Ethynyl-N-methylaniline (referred to as the 3E-MA probe) is introduced to nucleophilically attack this intermediate. The N -methyl group provides the ideal nucleophilicity to form a stable covalent adduct, while the ethynyl group serves as a bioorthogonal handle for downstream enrichment[2].

G Step1 Target Protein (Functional Histidines) Step2 Photosensitizer + Light (Singlet Oxygen Generation) Step1->Step2 Step3 Histidine Oxidation (Electrophilic Intermediates) Step2->Step3 Step4 Nucleophilic Capture by 3-ethynyl-N-methylaniline Step3->Step4 Step5 Alkyne-Tagged Protein Step4->Step5 Step6 CuAAC with Azide-Biotin & Proteomic LC-MS/MS Step5->Step6

Singlet oxygen and chemical probe relay labeling workflow for histidine profiling.

Protocol: Live-Cell Histidine Profiling

  • Cell Treatment: Incubate live cells with the small-molecule photosensitizer and the 3-ethynyl-N-methylaniline probe (100 μ M).

  • Irradiation: Expose cells to light (wavelength specific to the photosensitizer) for 10 minutes on ice. Causality: Conducting this on ice slows down the degradation of the transient oxidized histidine intermediate, maximizing capture by the 3E-MA probe.

  • Lysis & Click Chemistry: Lyse the cells and perform a CuAAC reaction using Biotin-Azide, CuSO4​ , THPTA ligand, and Sodium Ascorbate to append a biotin tag to the alkyne-modified proteins.

  • Enrichment: Isolate tagged proteins using streptavidin-functionalized beads, followed by on-bead trypsin digestion and LC-MS/MS analysis[2].

Quantitative Data Summary

Summarizing the experimental parameters and yields ensures reproducibility across different therapeutic and diagnostic applications.

Application FieldReaction TypeKey Reagents / CatalystsFunction of 3-Ethynyl-N-methylanilineTypical YieldReference
Neurodegenerative PET Imaging Sonogashira Cross-Coupling Pd(PPh3​)4​ , CuI , Et3​N , DMFRigid linker & BBB penetrant80 - 86%[1]
Oncology (DNA Cleavage) CuAAC (Click Chemistry) CuBr , DIPEA, ACN, EDTA (workup)Multidentate Cu(II) ligand arm54 - 93%[3]
Chemical Proteomics Relay Labeling / Nucleophilic CapturePhotosensitizer, Light, Biotin-AzideNucleophilic trap & bioorthogonal tagN/A (Proteomic Enrichment)[2]

References

  • WO2018055316A1 - Compounds for using in imaging and particularly for the diagnosis of neurodegenerative diseases. Google Patents.
  • Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents. Nucleic Acids Research, Oxford Academic (September 27, 2021).
  • Global profiling of functional histidines in live cells using small-molecule photosensitizer and chemical probe relay labelling. ResearchGate (June 04, 2024).

Sources

Application

Bioconjugation techniques involving 3-ethynyl-N-methylaniline hydrochloride linkers

Application Note & Protocol Guide: Advanced Bioconjugation Utilizing 3-Ethynyl-N-Methylaniline Hydrochloride Linkers Executive Summary & Chemical Rationale The development of highly homogeneous bioconjugates—such as Anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: Advanced Bioconjugation Utilizing 3-Ethynyl-N-Methylaniline Hydrochloride Linkers

Executive Summary & Chemical Rationale

The development of highly homogeneous bioconjugates—such as Antibody-Drug Conjugates (ADCs) and chemical proteomic probes—relies heavily on the precision of the linker technologies employed[1]. 3-Ethynyl-N-methylaniline hydrochloride (CAS: 1640107-21-6) has emerged as a powerful bifunctional linker designed to bridge the gap between native amino acid targeting and bioorthogonal payload attachment.

This molecule features two critical functional domains:

  • The N-Methylaniline Moiety (Nucleophilic Trap): Unlike primary anilines that can indiscriminately form unstable Schiff bases with biological aldehydes, the secondary amine (N-methyl) provides finely tuned, moderate nucleophilicity. This allows it to selectively trap transient electrophilic intermediates—such as singlet oxygen-oxidized histidines—without cross-reacting with native lysines or cysteines[2].

  • The Terminal Alkyne (Bioorthogonal Handle): Positioned meta to the amine, the ethynyl group minimizes steric hindrance, ensuring high kinetic efficiency during subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions[3].

  • The Hydrochloride Salt Form: Ensures rapid aqueous dissolution, a strict requirement for maintaining the thermodynamic stability and native folding of target proteins in physiological buffers.

Mechanistic Workflow: Singlet Oxygen Relay & CuAAC

Targeting native histidine residues is notoriously difficult due to their moderate nucleophilicity. However, by employing a "relay" methodology, histidines can be transiently oxidized into highly electrophilic endoperoxide or acyl-histamine intermediates using a photosensitizer and visible light[4]. 3-Ethynyl-N-methylaniline (3E-MA) acts as the nucleophilic trap, covalently binding to the oxidized histidine and tagging the protein with a stable alkyne handle. This handle is subsequently reacted with an azide-functionalized payload via CuAAC.

BioconjugationWorkflow Target Native Protein (Histidine) Oxidation 1O2 Oxidation (Photosensitizer) Target->Oxidation Intermediate Electrophilic Histidine Intermediate Oxidation->Intermediate Trapping 3E-MA HCl Nucleophilic Attack Intermediate->Trapping AlkyneTagged Alkyne-Tagged Protein Trapping->AlkyneTagged CuAAC CuAAC Click (+ Azide Payload) AlkyneTagged->CuAAC FinalADC Conjugated Protein (ADC/Probe) CuAAC->FinalADC

Workflow of singlet oxygen-mediated histidine bioconjugation using 3E-MA and CuAAC.

Self-Validating Experimental Protocols

Protocol A: Singlet Oxygen-Mediated Histidine Tagging with 3E-MA HCl

Causality Focus: This step requires strict temperature and pH control. The pH must be ~7.4 to ensure the imidazole ring of histidine is unprotonated (reactive to 1O2​ ) and the secondary amine of 3E-MA (pKa ~4.5) is fully deprotonated and nucleophilic.

Reagents Required:

  • Target Protein (10–50 µM)

  • Photosensitizer (e.g., Rose Bengal or Riboflavin, 1–5 µM)

  • 3-Ethynyl-N-methylaniline hydrochloride (1–5 mM)

  • Phosphate Buffered Saline (PBS), pH 7.4

Step-by-Step Methodology:

  • Preparation: Dissolve the target protein in PBS (pH 7.4) to a final concentration of 50 µM.

  • Linker Addition: Add 3-ethynyl-N-methylaniline hydrochloride to a final concentration of 2 mM. Note: The HCl salt will dissolve readily; verify that the buffer capacity of the PBS maintains the pH at 7.4.

  • Photosensitizer Addition: Add the photosensitizer (e.g., Rose Bengal) to a final concentration of 2 µM.

  • Irradiation: Place the reaction tube in an ice bath to prevent thermal denaturation of the protein. Irradiate with a white LED light source (or wavelength specific to the photosensitizer) for 15–30 minutes.

  • Quenching: Remove from light and immediately add Sodium Azide (10 mM final concentration) to quench any residual singlet oxygen and halt the oxidation process.

  • Validation Check (Intact MS): Withdraw a 10 µL aliquot and analyze via LC-MS. Successful trapping is validated by a characteristic mass shift corresponding to the 3E-MA-histidine adduct (typically +227 to +247 Da depending on the specific oxidation state)[2].

  • Purification: Remove unreacted 3E-MA and photosensitizer using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS.

Protocol B: CuAAC Payload Attachment

Causality Focus: Free Cu(I) can generate Reactive Oxygen Species (ROS) via the Fenton reaction, leading to protein backbone cleavage. The inclusion of THPTA ligand is mandatory to chelate Cu(I), accelerating the click reaction while shielding the protein from oxidative damage.

Reagents Required:

  • Alkyne-tagged Protein (from Protocol A)

  • Azide-functionalized Payload (e.g., Azide-Fluorophore or Azide-Drug, 3–5 molar equivalents)

  • CuSO 4​ (100 µM)

  • THPTA Ligand (500 µM)

  • Sodium Ascorbate (1 mM)

Step-by-Step Methodology:

  • Catalyst Pre-mixing (Critical Step): In a separate microcentrifuge tube, mix CuSO 4​ (100 µM final reaction concentration) with THPTA ligand (500 µM final). Incubate for 5 minutes at room temperature. Causality: Pre-complexing ensures no free copper is introduced to the protein.

  • Reaction Assembly: To the purified alkyne-tagged protein, add the Azide-Payload (3–5 molar equivalents relative to the protein).

  • Initiation: Add the Cu-THPTA complex to the protein mixture. Finally, add Sodium Ascorbate (1 mM final) to reduce Cu(II) to the catalytically active Cu(I).

  • Incubation: Incubate the reaction at 25°C for 1–2 hours with gentle agitation.

  • Quenching: Add EDTA (5 mM final concentration) and incubate for 10 minutes. Causality: EDTA strongly chelates copper, stripping it from the THPTA ligand and completely halting the cycloaddition.

  • Validation Check (UV-Vis/SEC): Run the sample through Size Exclusion Chromatography (SEC). Validate conjugation by measuring the UV-Vis absorbance ratio of the payload (e.g., drug/fluorophore λmax​ ) relative to the protein (280 nm) to determine the Degree of Conjugation (DoC).

Quantitative Data & Reaction Parameters

The following table summarizes the optimized empirical parameters for achieving high-yield bioconjugation using the 3E-MA linker system, ensuring reproducibility across different protein targets.

ParameterHistidine Oxidation & Trapping (Protocol A)CuAAC Click Conjugation (Protocol B)
Primary Reagent 3-Ethynyl-N-methylaniline HCl (1–5 mM)Azide-Payload (3–5 molar eq.)
Catalyst / Initiator Photosensitizer (1–5 µM) + Visible LightCuSO 4​ (100 µM) + Sodium Ascorbate (1 mM)
Ligand / Stabilizer None RequiredTHPTA (500 µM)
Optimal pH 7.4 (PBS Buffer)7.0 – 7.4 (PBS Buffer)
Temperature & Time 4°C (Ice bath), 15–30 min25°C (Room Temp), 1–2 hours
Quenching Agent Sodium Azide (10 mM)EDTA (5 mM)
Typical Conversion 60 – 85% (Target dependent)> 95% (Alkyne-to-Triazole conversion)

References

  • Source: National Institutes of Health (NIH)
  • Chemical structures a) Structures of small molecule photosensitizers....
  • Global profiling of functional histidines in live cells using small-molecule photosensitizer and chemical probe relay labelling Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)

Sources

Method

Application Note: Incorporation of 3-Ethynyl-N-methylaniline Hydrochloride into Fluorescent Probes for Chemical Proteomics

Introduction and Mechanistic Principles The functionalization of proteins with fluorescent probes is a cornerstone of modern chemical biology and drug development. However, targeting amino acids with moderate nucleophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Principles

The functionalization of proteins with fluorescent probes is a cornerstone of modern chemical biology and drug development. However, targeting amino acids with moderate nucleophilicity, such as histidine, has historically suffered from poor selectivity and narrow proteome coverage due to competition from highly reactive cysteine and lysine residues[1].

3-Ethynyl-N-methylaniline hydrochloride (3E-MA·HCl, CAS: 1640107-21-6)[2] has emerged as a transformative bifunctional chemical probe to overcome these limitations. It is widely utilized in structural biology and the development of "Click and Cut" metallodrugs[3]. The probe operates via a highly specific two-step "relay labeling" mechanism:

  • Photo-oxidation and Nucleophilic Trapping: A small-molecule photosensitizer (e.g., Rose Bengal) generates singlet oxygen under visible light, transiently oxidizing the histidine imidazole ring into a highly reactive electrophilic endoperoxide intermediate[1]. The secondary aromatic amine (N-methylaniline) of 3E-MA exhibits precisely tuned nucleophilicity to attack this intermediate, forming a stable covalent adduct[1].

  • Fluorescent Probe Incorporation: The terminal alkyne (ethynyl) group serves as a bioorthogonal handle. Through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the alkyne is "clicked" with an azide-functionalized fluorophore (e.g., Cy5-azide), enabling high-resolution imaging, in-gel fluorescence, or global proteomic profiling[3].

Causality of Reagent Selection: Why utilize the hydrochloride salt of 3-ethynyl-N-methylaniline rather than the free base? The free base of N-methylaniline derivatives is prone to rapid auto-oxidation in the air, which degrades the nucleophilic center. The hydrochloride salt (3E-MA·HCl) protonates the amine during storage, dramatically enhancing shelf stability. Furthermore, it provides superior aqueous solubility, a critical requirement for live-cell labeling in physiological buffers without the need for high concentrations of cytotoxic organic solvents like DMSO.

Experimental Workflow

G A Live Cells / Protein Lysate B Photosensitizer (e.g., Rose Bengal) + Visible Light A->B C Histidine Oxidation (Singlet Oxygen generates Endoperoxide) B->C D Addition of 3E-MA·HCl (Nucleophilic Trapping) C->D E Alkyne-Tagged Protein (Stable Covalent Adduct) D->E F CuAAC Click Chemistry (Azide-Fluorophore + Cu Catalyst) E->F G Fluorescent Labeled Protein (In-gel Fluorescence / MS Analysis) F->G

Workflow of photo-oxidation relay labeling and fluorescent tagging using 3E-MA·HCl.

Quantitative Data: Probe Optimization

To highlight the superiority of 3E-MA·HCl, the following table summarizes the comparative efficacy of various alkyne-tagged chemical probes in histidine relay labeling[1]. The electron-donating N-methyl group in 3E-MA significantly enhances its nucleophilicity compared to primary anilines, yielding the highest signal-to-noise ratio and proteome coverage (up to ~7,200 unique sites)[1].

Chemical ProbeStructural FeatureRelative NucleophilicityOptimal Conc.Signal-to-Noise Ratio (SNR)Proteome Coverage (Unique Sites)
Propargylamine (PA) Primary aliphatic amineLow5.0 mM2.1< 500
3-Ethynylaniline (3-EA) Primary aromatic amineModerate1.0 mM8.5~ 3,100
3-Ethynyl-N-methylaniline (3E-MA) Secondary aromatic amineHigh0.5 mM14.2~ 7,200

Detailed Experimental Protocols

This protocol details the incorporation of 3E-MA·HCl into live cells, followed by fluorescent tagging. It is designed as a self-validating system, incorporating essential negative controls to ensure the trustworthiness of the resulting data.

Phase 1: Singlet Oxygen Generation and Nucleophilic Trapping
  • Cell Preparation: Culture target cells (e.g., HeLa or HEK293) to 80% confluency in 6-well plates. Wash twice with cold PBS (pH 7.4) to remove serum proteins that could scavenge singlet oxygen.

  • Probe Incubation: Prepare a labeling solution containing 0.5 mM 3E-MA·HCl and 10 µM Rose Bengal in PBS. Add 1 mL to each well.

    • Causality: 0.5 mM 3E-MA·HCl is the optimal concentration to outcompete endogenous nucleophiles (like glutathione) without inducing cellular toxicity or off-target labeling[1].

  • Irradiation (Photo-oxidation): Place the plate on ice and irradiate with a 530 nm LED (10 mW/cm²) for 10 minutes.

    • Causality: Performing the irradiation on ice (4°C) minimizes background thermal reactions and extends the half-life of the transient histidine endoperoxide intermediate, maximizing the probability of nucleophilic attack by 3E-MA.

  • Quenching & Lysis: Immediately wash cells three times with cold PBS containing 10 mM sodium azide. Lyse the cells using RIPA buffer supplemented with protease inhibitors.

    • Causality: Sodium azide is a potent singlet oxygen quencher. Adding it immediately halts the photo-oxidation process, preventing post-lysis artifactual labeling.

Phase 2: CuAAC Click Chemistry for Fluorescent Incorporation
  • Master Mix Preparation: Prepare a click chemistry master mix. For a 100 µL reaction, combine:

    • 1 µL of Azide-Fluorophore (e.g., Cy5-Azide, 1 mM stock in DMSO; final 10 µM)

    • 2 µL of CuSO₄ (50 mM stock in H₂O; final 1 mM)

    • 2 µL of THPTA ligand (250 mM stock in H₂O; final 5 mM)

    • 5 µL of Sodium Ascorbate (200 mM stock in H₂O, freshly prepared ; final 10 mM)

    • Causality: THPTA is a water-soluble ligand that stabilizes the catalytic Cu(I) oxidation state and prevents the copper-catalyzed generation of reactive oxygen species (ROS), which would otherwise degrade the fluorophore or cross-link the protein sample. Sodium ascorbate must be prepared fresh because it rapidly oxidizes in air, losing its ability to reduce Cu(II) to the active Cu(I) catalyst.

  • Reaction: Add the master mix to 90 µL of the 3E-MA-tagged cell lysate (approx. 2 mg/mL protein). Vortex gently and incubate for 1 hour at room temperature in the dark.

  • Precipitation: Add 400 µL of cold methanol, 150 µL of chloroform, and 300 µL of LC-MS grade water. Vortex vigorously and centrifuge at 14,000 × g for 5 minutes. Discard the upper and lower liquid phases, leaving the protein disk intact. Wash the pellet twice with cold methanol.

    • Causality: This methanol/chloroform precipitation step is critical to completely remove unreacted Cy5-Azide dye, which would otherwise cause massive background fluorescence during downstream analysis.

  • Analysis: Resuspend the protein pellet in 1× SDS sample buffer, boil for 5 minutes, and resolve via SDS-PAGE. Image the gel using a fluorescence scanner (e.g., Typhoon) set to the appropriate excitation/emission wavelengths for the chosen fluorophore.

Self-Validating Controls

To ensure the integrity of the experiment, run the following parallel controls:

  • Dark Control: Perform Phase 1 without LED irradiation. Validation: Confirms that the labeling is strictly dependent on the photocatalytic generation of singlet oxygen.

  • No-Photosensitizer Control: Omit Rose Bengal from the labeling solution. Validation: Confirms that 3E-MA·HCl does not non-specifically bind to unoxidized protein residues.

  • No-Probe Control: Omit 3E-MA·HCl but perform CuAAC with the fluorophore. Validation: Establishes the baseline background fluorescence caused by non-specific sticking of the azide-fluorophore to the lysate.

References

  • Zhai, Y., et al. "Global profiling of functional histidines in live cells using small-molecule photosensitizer and chemical probe relay labelling." Nature Chemistry 16, 1546–1557 (2024). URL: [Link]

  • McStay, N., et al. "Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents." Nucleic Acids Research 49(18), 10289–10308 (2021). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Ethynyl-N-methylaniline Hydrochloride Solubility

Welcome to the Application Support Center. 3-Ethynyl-N-methylaniline hydrochloride is a highly valuable building block in organic synthesis and a critical reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 3-Ethynyl-N-methylaniline hydrochloride is a highly valuable building block in organic synthesis and a critical reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) in bioorthogonal chemistry[1]. However, its transition from a dry powder to a stable aqueous solution is a notorious bottleneck for many researchers.

As a Senior Application Scientist, I have designed this guide to move beyond basic "trial and error." Below, we deconstruct the physicochemical causality of your precipitation issues and provide self-validating protocols to ensure absolute solubility for your downstream assays.

Root Cause Analysis: Why is my salt precipitating?

When 3-ethynyl-N-methylaniline hydrochloride fails to dissolve—or crashes out upon dilution—it is rarely a bad batch. Instead, it is the result of three interacting thermodynamic and chemical principles:

  • Intrinsic Lipophilicity ("Grease Ball" Effect): The molecule contains a highly hydrophobic aromatic ring and an ethynyl (-C≡CH) group. While the ethynyl group is essential for click chemistry[2], it significantly restricts the hydration capacity of the molecule, making the uncharged form virtually insoluble in water[3].

  • pH and the Free Base Transition: As a secondary amine derivative, the pKa of the protonated N-methylaniline moiety is approximately 4.5 to 5.0. In physiological buffers like PBS (pH 7.4), the salt rapidly deprotonates into its neutral free base form. Because the free base lacks an ionic charge to interact with water, it immediately precipitates[3].

  • The Common Ion Effect: If you attempt to dissolve this hydrochloride salt directly into a chloride-rich medium (e.g., PBS, which contains 137 mM NaCl), the high background concentration of Cl⁻ ions shifts the solubility equilibrium backward. This forces the solid hydrochloride salt to precipitate before it even has a chance to dissolve and buffer[4].

Troubleshooting Decision Matrix

Before adjusting your protocol, locate your current experimental constraints within the decision tree below to identify the correct solubilization strategy.

SolubilityTroubleshooting A 3-Ethynyl-N-methylaniline HCl Precipitates in Aqueous Media B Analyze Buffer Composition (Is Chloride > 50 mM?) A->B C Yes: Common Ion Effect Precipitating HCl Salt B->C High Cl- D No: Check Buffer pH B->D Low Cl- E Switch to Acetate/Citrate Buffer (Halide-Free) C->E F Is pH > 4.5? (Above Amine pKa) D->F L Solubilized State Verified (Check OD600 = 0) E->L G Yes: Free Base Precipitation F->G pH > 4.5 H No: Intrinsic Hydrophobicity F->H pH < 4.5 I Require pH 7.4 for Assay? G->I H->I J No: Lower pH to 2.5-3.0 I->J No K Yes: Use Co-solvent (1% DMSO) or 20% HP-β-CD I->K Yes J->L K->L

Decision tree for troubleshooting amine hydrochloride precipitation in aqueous media.

Validated Solubilization Protocols

Protocol A: Co-Solvent Dilution (For Live-Cell & pH 7.4 Assays)

Causality: Because the free base is inherently insoluble at pH 7.4, we must pre-solvate the hydrophobic ethynyl/aromatic domains in a polar aprotic solvent before trapping the molecules in an aqueous dispersion. Ethynylaniline derivatives exhibit excellent solubility in DMSO (often ≥200 mg/mL)[2]. Step-by-Step:

  • Stock Preparation: Weigh the required mass of 3-ethynyl-N-methylaniline HCl and dissolve it in 100% anhydrous DMSO to yield a 50 mM stock.

  • Homogenization: Vortex the stock for 60 seconds until visually clear. Aliquot and store at -20°C protected from light[2].

  • Aqueous Dilution: Rapidly inject the DMSO stock directly into the center of a vortexing aqueous assay buffer. Critical: Never add the aqueous buffer to the DMSO, as the localized high-water concentration will cause irreversible nucleation.

  • Self-Validation: Measure the optical density of the final solution at 600 nm (OD600) against a buffer blank. A reading of ≤ 0.01 indicates a true solution free of micro-precipitates. Ensure the final DMSO concentration remains ≤ 1% (v/v) to prevent cellular toxicity.

Protocol B: Acidic Halide-Free Formulation (For Cell-Free Chemical Assays)

Causality: By maintaining the pH well below the amine's pKa and eliminating competing chloride ions, the compound remains fully ionized and avoids the common ion effect, maximizing thermodynamic solubility[4]. Step-by-Step:

  • Buffer Selection: Prepare a 50 mM Sodium Acetate or Sodium Citrate buffer. Do NOT use hydrochloric acid or chloride salts to adjust the ionic strength.

  • pH Adjustment: Adjust the buffer to pH 2.5 - 3.0 using acetic acid or citric acid.

  • Dissolution: Add the compound powder directly to the buffer to a target concentration of 1-5 mM. Stir magnetically at 300 rpm for 15 minutes.

  • Self-Validation: Check the pH post-dissolution. The addition of the salt can sometimes alter the micro-environment pH. If the pH has risen above 3.5, re-adjust downward to ensure complete ionization[3].

Protocol C: Host-Guest Complexation (For High-Concentration In Vivo Dosing)

Causality: When organic solvents are prohibited and high concentrations are required, encapsulating the hydrophobic ethynyl-aryl moiety inside the lipophilic cavity of a cyclic oligosaccharide physically shields it from the aqueous environment[3]. Step-by-Step:

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water.

  • Compound Addition: Add 3-ethynyl-N-methylaniline HCl directly to the cyclodextrin solution.

  • Sonication: Bath-sonicate the suspension for 20-30 minutes at room temperature until the solution clarifies.

  • Self-Validation: Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The complete absence of a pellet confirms successful host-guest complexation.

Quantitative Comparison of Solubilization Strategies

Solubilization StrategyPrimary MechanismMax Estimated Aqueous Conc.Compatible pH RangeBest Use Case
Direct Aqueous Dissolution Salt dissociation< 1 mM< 3.5Chemical synthesis / in vitro assays
DMSO Co-solvency (1% v/v) Solvation of free base~0.5 - 1.0 mM2.0 - 8.0Live-cell click chemistry assays
HP-β-CD Complexation (20%) Host-guest encapsulation> 10 mM2.0 - 8.0In vivo dosing / high-concentration assays

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate immediately when added to PBS? A: This is a dual-failure scenario. First, the physiological pH (7.4) of PBS is well above the pKa of the secondary amine (~4.8), instantly converting the soluble salt into the insoluble free base. Second, the high chloride concentration in PBS (137 mM NaCl) triggers the common ion effect, suppressing the solubility of any remaining hydrochloride salt[4].

Q: Is the ethynyl group responsible for the poor solubility? A: Yes. The ethynyl (-C≡CH) group is highly lipophilic. While it is strictly required for downstream applications like copper-catalyzed azide-alkyne cycloaddition (CuAAC)[1][2], its presence severely decreases the hydration capacity of the molecule compared to a standard aniline.

Q: Can I just heat the solution to force it into water? A: Heating increases the kinetic rate of dissolution, but it does not change the thermodynamic solubility limit. If you heat the solution to dissolve the compound, it will almost certainly re-precipitate (crash out) the moment it cools back to room temperature or 37°C[3]. You must address the thermodynamics via pH control, co-solvents, or complexation.

References

  • 3-Ethynylaniline | Biochemical Reagent - MedchemExpress.com MedChemExpress
  • Techniques for solubility enhancement of poorly soluble drugs: An overview ResearchG
  • Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents Nucleic Acids Research | Oxford Academic
  • Improving API Solubility by Salt and Cocrystal Form

Sources

Optimization

Optimizing catalyst loading for 3-ethynyl-N-methylaniline hydrochloride click reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles associated with using 3-ethynyl-N-methylaniline hydrochloride in Copper-Cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles associated with using 3-ethynyl-N-methylaniline hydrochloride in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This substrate presents a dual challenge: a hydrochloride salt that disrupts the thermodynamic requirements of the reaction, and a secondary amine that kinetically competes for the catalyst.

Below, you will find a mechanistic breakdown, targeted troubleshooting FAQs, quantitative optimization parameters, and a self-validating experimental protocol to ensure reproducible, high-yield bioconjugation or synthetic coupling.

Mechanistic Challenges & System Overview

The efficiency of a click reaction depends entirely on maintaining copper in its active +1 oxidation state and facilitating the formation of a copper-acetylide intermediate. When working with 3-ethynyl-N-methylaniline hydrochloride, two competing side-reactions threaten the catalytic cycle:

  • pH Suppression: The HCl salt creates a localized acidic microenvironment, preventing the deprotonation of the terminal alkyne required to form the Cu(I)-acetylide complex.

  • Catalyst Sequestration: The N-methylaniline moiety acts as a competitive Lewis base. Alkylamines and anilines are known to coordinate with bare Cu(I), pulling the metal off-cycle and accelerating catalyst deactivation and disproportionation into Cu(0) and Cu(II)[1].

MechanisticLogic A 3-ethynyl-N-methylaniline HCl (Alkyne + Amine + HCl) B Acidic Microenvironment (Inhibits Cu-acetylide) A->B Without Base C Amine Coordination (Deactivates Cu Catalyst) A->C Without Ligand D Add DIPEA (Base) Neutralizes HCl B->D Thermodynamic Correction E Add THPTA Ligand Outcompetes Amine C->E Kinetic Correction F Active Cu(I)-THPTA Complex (Catalytically Bioavailable) D->F E->F G High-Yield Triazole Formation F->G + Azide & Ascorbate

Mechanistic logic of CuAAC optimization for amine-hydrochloride alkynes.

Troubleshooting & FAQs

Q1: Why does my CuAAC reaction stall when using 3-ethynyl-N-methylaniline hydrochloride, even with standard CuSO₄/Ascorbate conditions? Causality: The hydrochloride salt drastically lowers the pH of the reaction mixture. The catalytic cycle of CuAAC relies on the formation of a copper(I)-acetylide intermediate, which requires the deprotonation of the terminal alkyne[2]. In acidic conditions, this deprotonation is thermodynamically unfavorable. Furthermore, the secondary amine (N-methylaniline) can act as a competitive ligand, coordinating to the Cu(I) center and pulling it off-cycle, leading to catalyst deactivation[1]. Solution: Neutralize the salt with a non-nucleophilic base (e.g., DIPEA) and use a strongly coordinating, tripodal stabilizing ligand like to protect the copper[3][4].

Q2: How should I adjust the catalyst loading and ligand ratio to overcome amine-induced deactivation? Causality: In standard click reactions, a 1:1 or 1:2 ratio of Cu to ligand is sufficient. However, because the N-methylaniline group competes for Cu(I) coordination, you must shift the equilibrium by providing an excess of a superior chelator. THPTA binds Cu(I) tightly while maintaining its catalytic bioavailability, preventing the substrate from poisoning the catalyst. Solution: Increase the baseline catalyst loading from 1-2 mol% to 5 mol%. More critically, increase the THPTA-to-Copper ratio to at least 2:1, and up to 5:1 for highly dilute or complex matrices.

Q3: Is the order of reagent addition critical for this specific substrate? Causality: Yes. If Cu(II) and ascorbate are added directly to the amine-containing alkyne without prior ligand complexation, the substrate's amine will immediately coordinate the bare copper. Additionally, reactive oxygen species (ROS) generated during the unshielded reduction can degrade sensitive functional groups[4]. Solution: Pre-complex CuSO₄ with THPTA before adding it to the reaction vessel. Add sodium ascorbate last to initiate the reaction by reducing the protected Cu(II)-THPTA to the active Cu(I)-THPTA complex[5].

Quantitative Optimization Guidelines

To transition from a standard aliphatic alkyne protocol to an optimized protocol for 3-ethynyl-N-methylaniline hydrochloride, adjust your reaction parameters according to the table below:

ParameterStandard CuAAC (Aliphatic Alkyne)Optimized CuAAC (3-ethynyl-N-methylaniline HCl)Mechanistic Rationale
CuSO₄ Loading 1 - 2 mol%5 mol%Compensates for partial catalyst sequestration by the aniline amine[2].
THPTA Ligand Ratio 1:1 (Ligand:Cu)2:1 to 5:1 (Ligand:Cu)Excess ligand outcompetes the substrate's amine for Cu(I) coordination.
Sodium Ascorbate 10 mol%20 - 40 mol%Ensures complete reduction and maintains a robust reducing environment[5].
Base Additive None required1.2 - 2.0 eq DIPEANeutralizes the HCl salt, raising pH to enable Cu-acetylide formation.

Self-Validating Experimental Protocol

This methodology incorporates visual and analytical checkpoints to ensure the system is functioning correctly before proceeding to the next step.

Step 1: Substrate Neutralization

  • Dissolve 3-ethynyl-N-methylaniline hydrochloride (1.0 eq) in an appropriate solvent (e.g., DMSO or DMF for organic synthesis, or a PBS/DMSO co-solvent mixture for bioconjugation).

  • Add 1.2 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: The base neutralizes the hydrochloride salt. Without this, the acidic microenvironment prevents the deprotonation of the terminal alkyne, halting the formation of the critical Cu(I)-acetylide intermediate.

Step 2: Catalyst Pre-Complexation

  • In a separate vial, combine 100 mM CuSO₄ (5 mol% relative to alkyne) with 200 mM THPTA ligand (10-25 mol%, achieving a 1:2 to 1:5 Cu:Ligand ratio)[5].

  • Incubate at room temperature for 5-10 minutes.

  • Causality: Pre-complexation ensures that when Cu is introduced to the reaction, it is already protected by THPTA. This prevents the N-methylaniline moiety from forming inactive, off-cycle coordination complexes with bare copper[4].

Step 3: Reaction Assembly

  • Add the azide-bearing partner (1.0 - 1.2 eq) to the neutralized alkyne solution.

  • Transfer the pre-complexed CuSO₄/THPTA solution into the main reaction vessel.

Step 4: Initiation via Reduction

  • Prepare a fresh solution of sodium ascorbate (100 mM in water).

  • Add sodium ascorbate (20-40 mol%) to the reaction mixture to initiate catalysis[5].

  • Self-Validation Checkpoint: Observe a color change. The solution should transition from the blue tint of Cu(II) to pale yellow or colorless, confirming the successful reduction to the catalytically active Cu(I) state. If the solution remains blue or turns green, the reduction has failed or the Cu(I) has been rapidly re-oxidized; add additional ascorbate.

Step 5: Incubation and Workup

  • Stir the reaction at room temperature for 1 to 4 hours.

  • Monitor progress via TLC or LC-MS. The reaction is complete when the alkyne peak is entirely consumed.

ProtocolWorkflow S1 1. Neutralization Alkyne + DIPEA S3 3. Assembly Azide + Neutralized Alkyne + Cu/THPTA S1->S3 S2 2. Pre-complexation CuSO4 + THPTA (1:2) S2->S3 S4 4. Initiation Add Sodium Ascorbate (Color: Blue -> Pale) S3->S4 S5 5. Completion Triazole Product S4->S5

Step-by-step experimental workflow for the optimized CuAAC reaction.

References

  • Hong, V., et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." National Institutes of Health (PMC),[Link]

  • Wang, Q., et al. "Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation." National Institutes of Health (PMC),[Link]

  • AxisPharm. "Alkyne-Azide Click Chemistry Protocol for ADCs." AxisPharm, [Link]

  • Jena Bioscience. "CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based)." Jena Bioscience, [Link]

  • Casitas, A., et al. "Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases." ACS Catalysis, [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling for 3-Ethynyl-N-Methylaniline Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing suppressed yields, sluggish kinetics, or complex side-reaction profiles during the Sonogas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing suppressed yields, sluggish kinetics, or complex side-reaction profiles during the Sonogashira cross-coupling of 3-ethynyl-N-methylaniline hydrochloride .

Below, we deconstruct the mechanistic bottlenecks of this specific substrate and provide field-proven, self-validating protocols to optimize your reaction yield.

Reaction Workflow & Potential Pitfalls

Workflow cluster_0 Substrate Preparation cluster_1 Reaction Pathways A 3-ethynyl-N-methylaniline HCl (Starting Material) B Base Neutralization (e.g., Cs2CO3) A->B C Free Base Intermediate (Active Species) B->C E Sonogashira Cross-Coupling (Desired) C->E Optimized F Glaser Homocoupling (Side Reaction) C->F Cu / O2 present G C-N Amination (Side Reaction) C->G High Temp / Poor Ligand D Pd Catalyst + Aryl Halide D->E H Desired Internal Alkyne E->H

Reaction pathway of 3-ethynyl-N-methylaniline highlighting desired coupling vs. side reactions.

Troubleshooting Guide & FAQs
Issue 1: Near-Zero Yields and Incomplete Conversion

Q: I am using standard Sonogashira conditions (Pd(PPh3)4, CuI, Et3N in THF), but my reaction with 3-ethynyl-N-methylaniline hydrochloride yields almost no product. Why?

A (Causality & Solution): The root cause is the hydrochloride (HCl) salt of your substrate. The Sonogashira catalytic cycle strictly requires a basic environment to deprotonate the terminal alkyne and to neutralize the hydrohalic acid (HX) generated during the reductive elimination step[1].

When you introduce an HCl salt directly into the reaction, it immediately consumes one equivalent of your amine base (e.g., Et3N). This drastically alters the pH of the microenvironment, preventing the critical base-assisted deprotonation of the alkyne[2]. Furthermore, localized acidic conditions can prematurely degrade the active Pd(0) catalytic species.

Actionable Fix: You must account for the HCl salt by utilizing an in situ neutralization strategy. Replace the weak amine base with an excess (typically 3.0–4.0 equivalents) of a stronger, non-nucleophilic inorganic base such as Cs2CO3 or K2CO3, and switch to a polar aprotic solvent like DMF to ensure adequate solubility of the inorganic salts[3].

Issue 2: Formation of Diyne Byproducts (Glaser Homocoupling)

Q: My LC-MS shows a massive peak corresponding to the dimer of 3-ethynyl-N-methylaniline. How do I suppress this?

A (Causality & Solution): You are observing Glaser homocoupling. Terminal alkynes are highly susceptible to oxidative dimerization in the presence of copper co-catalysts and trace amounts of oxygen[1]. The secondary amine (N-methyl) on your substrate exacerbates this by coordinating with copper, inadvertently increasing the local concentration of Cu(II) species near the alkyne.

Actionable Fix: Transition to a Copper-Free Sonogashira protocol [4]. By entirely eliminating CuI and utilizing an amine-free inorganic base system, you completely shut down the copper-mediated Glaser homocoupling pathway, forcing the reaction exclusively through the palladium cycle.

Issue 3: Competing C-N Amination

Q: The secondary amine seems to be reacting with the aryl halide, forming a Buchwald-Hartwig byproduct. How can I favor C-C coupling over C-N coupling?

A (Causality & Solution): While terminal alkynes are generally more reactive towards Pd(II) oxidative addition complexes than secondary amines, elevated temperatures or overly strong bases can promote competing C-N bond formation.

Actionable Fix: Keep the reaction temperature strictly at or below 60 °C; Sonogashira couplings of terminal alkynes can often proceed efficiently at room temperature under optimized conditions[1]. If C-N coupling persists, switch to a more sterically hindered phosphine ligand (e.g., XPhos). The steric bulk of XPhos favors the linear, unhindered geometry required for alkyne coordination while physically blocking the bulkier N-methylaniline moiety from attacking the palladium center.

Mechanism: Copper-Free Sonogashira Activation

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (Aryl Halide) Pd0->OA PdII Pd(II) Intermediate OA->PdII TM Base-Assisted Deprotonation PdII->TM PdII_alkyne Pd(II)-Alkyne Complex TM->PdII_alkyne RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product

Copper-free Sonogashira catalytic cycle illustrating base-mediated alkyne activation.

Quantitative Data: Base and Solvent Optimization

To empirically validate the troubleshooting steps above, the following table summarizes the optimization of reaction conditions for coupling 3-ethynyl-N-methylaniline hydrochloride with a standard aryl iodide (1.0 equiv).

EntryBase (Equivalents)SolventCo-CatalystYield (%)Mechanistic Observation
1Et3N (2.0)THFCuI (5 mol%)< 10%Incomplete neutralization; catalyst stalling.
2Et3N (5.0)Et3N (Neat)CuI (5 mol%)45%High diyne byproduct (Glaser coupling); sluggish.
3K2CO3 (3.0)DMFCuI (5 mol%)68%Better conversion; minor C-N amination observed.
4 Cs2CO3 (3.5) DMF None 94% Clean conversion; no homocoupling; complete free-basing.
Standard Operating Procedure (SOP)

Optimized Copper-Free Sonogashira Coupling of 3-Ethynyl-N-Methylaniline Hydrochloride

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: In Situ Neutralization & Degassing

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-ethynyl-N-methylaniline hydrochloride (1.2 equiv) and anhydrous Cs2CO3 (3.5 equiv).

  • Add anhydrous, rigorously degassed DMF (0.2 M relative to the aryl halide).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Self-Validation Check: The dissolution of the initial salt and a slight color change to a pale, clear yellow indicates successful free-basing. Ensure the inorganic base is finely powdered to maximize surface area.

Step 2: Reagent & Catalyst Addition

  • Add the aryl halide (1.0 equiv) to the mixture.

  • Under a positive flow of Argon, add Pd(PPh3)4 (5 mol%). Do not add copper.

  • Seal the flask and perform three cycles of freeze-pump-thaw or rigorous Argon sparging for 10 minutes.

  • Self-Validation Check: The solution should transition to a characteristic pale yellow/orange hue, indicating the formation of the active Pd(0) species in solution.

Step 3: Reaction Execution & Monitoring

  • Heat the reaction mixture to 50 °C using a pre-equilibrated oil bath. Stir for 4–12 hours.

  • Monitor the reaction via TLC (Hexanes/EtOAc 4:1) or LC-MS.

  • Self-Validation Check: The starting material (Rf ~0.3) should steadily disappear, replaced by a new, UV-active product spot (Rf ~0.5). If a highly non-polar spot (Rf ~0.9) appears, oxygen has breached your system, causing residual oxidative homocoupling.

Step 4: Quench and Workup

  • Cool the reaction to room temperature and dilute with Ethyl Acetate (3x reaction volume).

  • Quench by adding an equal volume of distilled water.

  • Transfer to a separatory funnel. Wash the organic layer with water (3x) to remove the DMF, followed by a final wash with saturated aqueous NaCl (brine).

  • Self-Validation Check: DMF is highly miscible with water. Three aqueous washes are mathematically required to reduce DMF in the organic phase to <1%, preventing streaking during subsequent silica gel chromatography.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure for purification.

References
  • Sonogashira coupling - Wikipedia Source: Wikipedia URL:[Link]

  • Sonogashira Coupling Source: Organic Chemistry Portal URL:[Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview Source: LUCP URL:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: 3-Ethynyl-N-methylaniline Hydrochloride Purification &amp; Troubleshooting

Welcome to the Technical Support Center for handling, purifying, and troubleshooting 3-ethynyl-N-methylaniline hydrochloride . This guide is engineered for researchers and drug development professionals who require high-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, purifying, and troubleshooting 3-ethynyl-N-methylaniline hydrochloride . This guide is engineered for researchers and drug development professionals who require high-purity intermediates for organic synthesis or pharmaceutical compounding.

Because this molecule contains both an electron-rich secondary aniline and a terminal alkyne, it is highly susceptible to oxidative degradation and polymerization[1][2]. The following protocols and troubleshooting steps are designed to ensure scientific rigor, high yields, and reproducible purity.

Physicochemical Properties & Handling Implications

Understanding the inherent properties of your compound is the first step in designing a self-validating purification system.

ParameterCharacteristicImplication for Experimental Design
Chemical Structure Secondary amine + Terminal alkyneProne to aerial oxidation (polyaniline-like oligomerization) and Glaser homocoupling. Requires inert atmosphere handling[1].
Salt Solubility Soluble in H₂O, Methanol (MeOH), EthanolProtic solvents are required to disrupt the ionic lattice for dissolution[3].
Free Base Solubility Soluble in Ethyl Acetate (EtOAc), DCM, EtherNon-polar/aprotic solvents must be used for liquid-liquid extraction of the free base[4].
Thermal Stability Moderate (Decomposes near melting point)Avoid standard oven drying. High heat accelerates oxidation and causes thermal decomposition[5].
Purification Decision Workflow

The state of your crude material dictates the purification strategy. Mildly discolored batches can be rescued via direct recrystallization, whereas heavily degraded (dark brown/black or oily) batches require a complete free-basing and re-salting cycle.

PurificationWorkflow Start Evaluate Crude 3-Ethynyl-N-methylaniline HCl Decision Degree of Degradation? Start->Decision Mild Mild Discoloration (Light Yellow/Pink) Decision->Mild Low impurities Severe Severe Degradation (Dark Brown/Black/Oily) Decision->Severe High impurities Charcoal Activated Carbon Treatment in Hot Methanol Mild->Charcoal FreeBase Neutralize with Na2CO3 Extract into EtOAc Severe->FreeBase Recryst Solvent/Anti-Solvent Recrystallization (MeOH/Et2O) Charcoal->Recryst Dry Vacuum Drying (60-80°C, Dark) Recryst->Dry Silica Pass through Silica Plug to remove polar oxides FreeBase->Silica Resalt Re-precipitate with Anhydrous HCl in Dioxane Silica->Resalt Resalt->Dry

Figure 1: Decision tree for the purification of 3-ethynyl-N-methylaniline hydrochloride.

Step-by-Step Methodologies
Method A: Solvent/Anti-Solvent Recrystallization (For Mild Discoloration)

This method relies on manipulating the dielectric constant of the solvent system. Protic solvents solvate the salt, while the addition of an aprotic anti-solvent forces crystallization[3][6].

  • Dissolution: Suspend the crude salt in a minimum volume of hot methanol (approx. 60°C). Causality: Methanol provides the hydrogen bonding necessary to solvate the chloride ion and protonated amine.

  • Decolorization: Add 5–10% w/w activated carbon. Boil gently for 10 minutes. Causality: Oxidized aniline impurities are highly conjugated, polymeric species that strongly adsorb to the porous surface of activated carbon[1].

  • Hot Filtration: Filter the hot mixture rapidly through a tightly packed Celite pad to remove the carbon.

  • Crystallization: Allow the clear filtrate to cool to room temperature. Slowly add diethyl ether (anti-solvent) dropwise under stirring until the solution becomes slightly turbid.

  • Harvesting: Transfer the flask to a 4°C refrigerator for 4 hours to maximize crystal yield. Filter the white/off-white crystals via vacuum filtration and wash with cold diethyl ether.

  • Drying: Dry the crystals in a vacuum oven at 60–80°C for 4–8 hours[5].

Method B: Free-Basing & Anhydrous Re-Salting (For Severe Degradation)

When the salt is heavily oxidized, recrystallization alone cannot remove the trapped oligomers. You must break the salt, purify the free base, and reform the salt[4][7].

  • Neutralization: Dissolve the degraded salt in distilled water. Slowly add saturated aqueous Na₂CO₃ until the pH reaches 9–10. Causality: Deprotonating the amine converts the water-soluble salt into a lipophilic free base[7].

  • Extraction: Extract the aqueous layer 3 times with ethyl acetate (EtOAc). Combine the organic layers and wash with brine.

  • Silica Filtration: Dry the organic layer over anhydrous Na₂SO₄. Pass the solution through a short plug of silica gel. Causality: The non-polar free base will elute, while highly polar, oxidized polymeric impurities will remain trapped on the silica baseline.

  • Re-Salting: Chill the purified EtOAc filtrate to 0°C in an ice bath. Under an argon atmosphere, slowly add 1.05 equivalents of anhydrous HCl in dioxane (or ethereal HCl)[4]. Causality: Using anhydrous HCl prevents water from solubilizing the newly formed salt, ensuring immediate and quantitative precipitation.

  • Isolation: Filter the freshly precipitated salt, wash with cold ether, and dry under vacuum at 60°C[5].

Troubleshooting & FAQs

Q1: Why did my 3-ethynyl-N-methylaniline hydrochloride turn dark green or black during storage? A: This is a classic sign of oxidative polymerization. Aniline derivatives are highly susceptible to radical formation when exposed to oxygen and light, forming highly colored polyaniline-like oligomers[1]. To prevent this, always store the purified salt in an amber glass vial, backfilled with an inert gas (Argon/Nitrogen), and keep it at -20°C.

Q2: During Method A, my product "oiled out" instead of forming crystals. What went wrong? A: "Oiling out" (liquid-liquid phase separation) occurs when the anti-solvent is added too quickly or at too high a temperature, causing the solute to separate as a liquid rather than a solid crystal lattice. Resolution: Reheat the mixture until it becomes a homogeneous solution. Allow it to cool much more slowly. If available, add a microscopic seed crystal of pure 3-ethynyl-N-methylaniline hydrochloride just before the turbidity point to provide a nucleation site.

Q3: Can I dry my purified salt in a standard laboratory convection oven? A: No. Standard laboratory ovens expose the compound to atmospheric oxygen at elevated temperatures. Because the melting point of aniline hydrochloride derivatives is relatively low, heat combined with oxygen will rapidly accelerate aerial oxidation, ruining your purified batch[5]. Always use a vacuum oven (60–80°C) or a vacuum desiccator at room temperature[5].

Q4: My salt is still clumpy and appears moist after vacuum drying. How do I fix this? A: Clumping indicates incomplete drying, often caused by large crystal sizes trapping solvent (especially hygroscopic moisture) within their lattice. Resolution: Gently grind the clumpy salt with a clean mortar and pestle to increase the surface area, then return it to the vacuum oven for an extended drying cycle[5].

Q5: I am observing a loss of the alkyne proton in my NMR after purification. Why? A: The terminal alkyne (-C≡CH) is susceptible to Glaser homocoupling if exposed to trace transition metals (like copper) and oxygen[2]. Ensure that your solvents are high purity, your spatulas are clean (avoid using corroded metal spatulas), and that you are minimizing the compound's exposure to air during hot filtration.

References
  • Purification of Aniline - Chempedia. LookChem. Available at: [Link]

  • Solid-state oxidation of aniline hydrochloride with various oxidants. ResearchGate. Available at:[Link]

  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Identification, Characterization, Synthesis, and Strategy for Minimization of Potential Impurities Observed in the Synthesis of Solithromycin. ACS Publications. Available at:[Link]

  • Method for salt preparation (US20100204470A1).Google Patents.
  • How can I recrystallized the HCl salt of organic compounds. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of 3-ethynyl-N-methylaniline hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of bifunctional building blocks like 3-ethynyl-N-methylaniline hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of bifunctional building blocks like 3-ethynyl-N-methylaniline hydrochloride . This compound is a highly versatile intermediate, but its structural features—a terminal alkyne, an electron-rich secondary amine, and a hydrochloride salt formulation—make it exceptionally vulnerable to environmental degradation.

This guide is designed to deconstruct the causality of these degradation pathways and provide you with self-validating protocols to ensure absolute experimental reproducibility.

Part 1: The Causality of Degradation (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. 3-ethynyl-N-methylaniline hydrochloride degrades through three primary, often intersecting, pathways:

  • Hygroscopicity & Deliquescence : The compound is formulated as a hydrochloride (HCl) salt. The polar ionized groups exposed on the crystal surfaces make HCl salts of secondary amines highly hygroscopic[1]. Moisture uptake leads to deliquescence and lowers the microenvironmental pH, which accelerates hydrolytic degradation[2].

  • Auto-Oxidation : The N-methylaniline moiety is highly electron-rich. When exposed to atmospheric oxygen and light, the amine undergoes radical-initiated auto-oxidation, forming highly conjugated, colored quinone-imine derivatives or oligomers[3].

  • Alkyne Polymerization : Terminal alkynes are thermodynamically unstable. In the presence of trace transition metals (e.g., copper) and oxygen, they undergo oxidative homocoupling (Glaser coupling). Even without metals, they are susceptible to thermal polymerization over time[4].

Degradation_Pathways Compound 3-ethynyl-N-methylaniline HCl Moisture Moisture (H2O) Compound->Moisture Hygroscopicity Oxygen Oxygen (O2) Compound->Oxygen Electron-rich amine Light UV / Light Compound->Light Radical initiation Deliquescence Deliquescence & Hydrolysis Moisture->Deliquescence Oxidation Quinone-imine Formation (Browning) Oxygen->Oxidation Polymerization Alkyne Homocoupling Light->Polymerization Deliquescence->Oxidation Accelerates

Logical mapping of degradation pathways for 3-ethynyl-N-methylaniline HCl.

Part 2: Troubleshooting FAQs (The "What Went Wrong")

Q1: My powder turned from off-white to dark brown/purple over several months. What happened? A1: This color change is a classic visual indicator of oxidation. Anilines are susceptible to auto-oxidation when exposed to atmospheric oxygen and light, forming colored impurities[3]. If the purity falls below your experimental threshold, the batch must be discarded. Prevent this by strictly storing the compound in opaque amber vials under an inert atmosphere[5].

Q2: The powder has formed a hard cake or sticky resin in the vial. A2: This is caused by moisture ingress. Because the hydrochloride salt is highly hygroscopic, it absorbs water from the air, leading to clumping or complete deliquescence[1]. This absorbed moisture can lead to hydrolysis of the amine hydrochloride, degrading the compound and causing inaccurate weighing for your solutions[2].

Q3: I see a secondary peak in my HPLC chromatogram with a higher molecular weight, despite dry/dark storage. A3: You are likely observing alkyne homocoupling or thermal polymerization[4]. This occurs if the sample was exposed to trace transition metals (often from stainless steel spatulas) or stored at temperatures that are too high. Always use PTFE or ceramic spatulas when handling terminal alkynes.

Part 3: Standard Operating Procedure (The "How")

To guarantee the integrity of your compound, follow this self-validating workflow. A self-validating system ensures that the successful execution of a step inherently proves the success of the previous step via a built-in feedback loop.

Self-Validating Storage Workflow

Step 1: Equilibration in an Inert Atmosphere

  • Action: Transfer the sealed manufacturer vial into an inert glovebox. Argon is preferred over Nitrogen due to its higher density, which better displaces oxygen at the bottom of vials.

  • Causality: Prevents atmospheric moisture and oxygen from interacting with the highly reactive terminal alkyne and secondary amine[5].

  • Validation Check: The glovebox environmental sensors must read stable baseline levels (<1 ppm O 2​ and <1 ppm H 2​ O) for at least 30 minutes prior to unsealing the bulk container.

Step 2: Single-Use Aliquoting

  • Action: Divide the bulk powder into single-use aliquots in pre-tared amber glass vials.

  • Causality: Repeatedly opening a bulk container introduces trace moisture. Single-use aliquots eliminate freeze-thaw condensation cycles, which exponentially degrade hygroscopic salts[6]. Amber glass blocks UV radiation, mitigating radical-initiated polymerization[3].

  • Validation Check: Perform a Karl Fischer titration on a dummy solvent sample exposed to the glovebox environment for the duration of the aliquoting process to validate that zero moisture was absorbed during handling.

Step 3: Hermetic Sealing

  • Action: Cap the vials with PTFE-lined silicone septa.

  • Causality: PTFE provides a chemically inert barrier against the compound, while silicone ensures a tight mechanical seal against the glass rim.

  • Validation Check: Weigh each sealed vial to a precision of 0.1 mg. Re-weigh after 7 days in storage; a mass increase of >0.05% indicates a compromised seal allowing moisture ingress, necessitating immediate repackaging.

Step 4: Secondary Containment and Cryopreservation

  • Action: Place the sealed vials inside a Mylar bag with an indicating desiccant packet (e.g., silica gel with CoCl 2​ ) and vacuum seal. Store at -20°C or -80°C.

  • Causality: Cryogenic temperatures suppress the thermodynamic pathways for thermal alkyne polymerization and oxidation[4].

  • Validation Check: The indicating desiccant serves as a continuous visual feedback loop. A color shift from blue to pink indicates a breach in the Mylar barrier.

Storage_Workflow Step1 1. Inert Glovebox Transfer Step2 2. Aliquot to Amber Vials Step1->Step2 Step3 3. Argon Purge & PTFE Seal Step2->Step3 Step4 4. Vacuum Seal with Desiccant Step3->Step4 Step5 5. Cryo-Storage (-20°C) Step4->Step5

Self-validating workflow for handling and long-term cryogenic storage.

Part 4: Quantitative Data & Storage Matrix

The following table summarizes the kinetic degradation risks associated with various storage environments.

Table 1: Storage Condition Matrix and Degradation Kinetics

Storage ConditionAtmosphereContainer TypeEstimated Shelf LifePrimary Degradation Risk
Ambient (25°C)AirClear Glass< 2 weeksRapid auto-oxidation (browning)
4°C (Fridge)AirAmber Glass1 - 3 monthsHygroscopic clumping, hydrolysis
-20°C (Freezer)ArgonAmber Glass (PTFE Seal)12 - 24 monthsTrace thermal polymerization
-80°C (Ultra-low)ArgonVacuum-sealed Mylar> 24 monthsNegligible
References
  • Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]

  • Title: Salt selection for basic drugs Source: USPTO URL: [Link]

  • Title: From the Glovebox to the Benchtop: Air-Stable High Performance Molybdenum Alkylidyne Catalysts for Alkyne Metathesis Source: NIH URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Ethynyl-N-methylaniline Hydrochloride Couplings

Welcome to the Application Support Center. 3-Ethynyl-N-methylaniline hydrochloride is a versatile bifunctional building block, featuring both a terminal alkyne for Sonogashira/click chemistry and a secondary N-methylamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 3-Ethynyl-N-methylaniline hydrochloride is a versatile bifunctional building block, featuring both a terminal alkyne for Sonogashira/click chemistry and a secondary N-methylamine for Buchwald-Hartwig aminations. However, its dual reactivity, combined with the steric bulk of the N-methyl group and its hydrochloride salt form, presents unique mechanistic bottlenecks.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help researchers optimize their cross-coupling workflows.

Part 1: Core Challenges & Mechanistic Causality (The "Why")

When working with 3-ethynyl-N-methylaniline hydrochloride, steric hindrance manifests differently depending on the reactive site:

  • At the Secondary Amine (Buchwald-Hartwig): The N-methyl group creates a sterically demanding environment around the nitrogen nucleophile. During the catalytic cycle, the reductive elimination step—where the C-N bond is formed—becomes the rate-determining step. Bulky, electron-rich ligands are required to force the aryl and amine fragments together, lowering the activation energy barrier[1].

  • At the Alkyne (Sonogashira): While the meta-ethynyl group is relatively unhindered, coupling with ortho-substituted or bulky aryl halides slows down the oxidative addition step. Electron-rich ligands are needed to accelerate oxidative addition, while their steric bulk facilitates the subsequent reductive elimination[2].

  • The Hydrochloride Salt Effect: The HCl salt necessitates an extra equivalent of base for neutralization prior to the catalytic cycle. Failure to fully liberate the free base prevents coordination to the palladium center, while excess chloride ions can lead to halide inhibition by stabilizing unreactive anionic palladium species.

Part 2: Troubleshooting FAQs

Q1: My Buchwald-Hartwig amination of the N-methyl group with an ortho-substituted aryl chloride is stalling, and I see palladium black precipitation. How do I fix this? Answer: Palladium black indicates catalyst decomposition, usually because the reductive elimination step is too slow due to steric clash, allowing bimolecular decomposition pathways to take over[3]. To overcome this, switch to highly sterically demanding N-heterocyclic carbene (NHC) ligands like IPr or SIPr, or bulky phosphines like BrettPhos. These ligands possess a "flexible steric bulk" that stabilizes the active Pd(0) species while physically crowding the palladium center to accelerate reductive elimination[1]. Additionally, ensure you are using a strong enough base (e.g., NaOtBu or LiHMDS) and account for the extra equivalent needed to neutralize the hydrochloride salt.

Q2: During the Sonogashira coupling of the alkyne, I'm getting low yields and high amounts of homocoupling (Glaser coupling) byproducts. What is going wrong? Answer: Homocoupling is exacerbated when the transmetalation or oxidative addition steps are hindered by bulky coupling partners, leaving the copper-acetylide intermediate exposed to oxygen. To mitigate this, utilize a copper-free Sonogashira protocol. Employ electron-rich, bulky ligands like XPhos or SPhos, which favor both oxidative addition and reductive elimination[2]. If copper must be used, rigorously degas your solvents (freeze-pump-thaw method) and run the reaction under strict Schlenk conditions.

Q3: Can I selectively couple the alkyne without protecting the secondary amine? Answer: Yes, chemoselectivity can be achieved by exploiting pKa differences and nucleophilicity. The terminal alkyne can undergo Sonogashira coupling at room temperature using Pd(PPh3)4 and CuI with a mild base like triethylamine (Et3N). Et3N is sufficient to neutralize the HCl salt and deprotonate the alkyne in the presence of Cu, but it is generally too weak to facilitate the Buchwald-Hartwig amination of the secondary amine, leaving the N-methyl group intact for downstream functionalization.

Part 3: Data Presentation & Catalyst Selection

Table 1: Ligand and Base Selection Matrix for 3-Ethynyl-N-methylaniline HCl Couplings

Reaction TypeTarget SiteSteric Hindrance LevelRecommended LigandRecommended Base (Includes HCl Neutralization)
SonogashiraAlkyneLow to ModeratePPh3 or P(o-tolyl)3Et3N (3.0 equiv)
SonogashiraAlkyneHigh (Bulky Aryl Halide)XPhos or SPhosCs2CO3 (3.0 equiv)
Buchwald-HartwigSecondary AmineModerateRuPhosNaOtBu (2.2 equiv)
Buchwald-HartwigSecondary AmineHigh (ortho-substituted)BrettPhos or IPr (NHC)LiHMDS or KOtBu (2.5 equiv)

Part 4: Validated Experimental Protocols

Protocol A: Copper-Free Sonogashira Coupling with Bulky Aryl Halides

Self-validating system: The exclusion of copper prevents Glaser homocoupling, ensuring that any alkyne consumption directly correlates to cross-coupling product formation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the bulky aryl halide (1.0 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Neutralization & Addition: Add 3-ethynyl-N-methylaniline hydrochloride (1.2 mmol) and anhydrous Cs2CO3 (3.0 mmol). The excess base neutralizes the HCl salt in situ.

  • Solvent: Add 5 mL of rigorously degassed 1,4-dioxane.

  • Reaction: Seal the flask, remove from the glovebox, and stir at 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium and salts, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of the N-Methyl Group

Self-validating system: Using a well-defined Pd-NHC precatalyst (e.g., [Pd(IPr)(cin)Cl]) ensures a known concentration of the active catalyst, eliminating the variable induction period of in-situ ligand coordination[4].

  • Preparation: In a glovebox, charge a vial with [Pd(IPr)(cin)Cl] (0.01 mmol, 1 mol%), the aryl chloride (1.0 mmol), and KOtBu (2.5 mmol).

  • Substrate Addition: Add 3-ethynyl-N-methylaniline hydrochloride (1.1 mmol).

  • Solvent: Add 3 mL of anhydrous toluene or 2-MeTHF.

  • Reaction: Stir at 90 °C for 4-8 hours. The bulky IPr ligand will force the challenging reductive elimination step, preventing Pd black formation[1].

  • Workup: Quench with water (1 mL), extract with EtOAc (3 x 5 mL), dry over MgSO4, and purify via silica gel chromatography.

Part 5: Mandatory Visualizations

Sonogashira Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Steric Bottleneck 1) Pd0->OxAdd Aryl Halide TransMet Transmetalation (Alkyne Coordination) OxAdd->TransMet Cu-Acetylide or Base RedElim Reductive Elimination (Steric Bottleneck 2) TransMet->RedElim Bulky Ligand Push RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Product Release

Sonogashira catalytic cycle highlighting steric bottlenecks and ligand effects.

BHTree Start 3-Ethynyl-N-methylaniline HCl Buchwald-Hartwig Base Add 1.0 eq extra Base (Neutralize HCl) Start->Base Check Is Aryl Halide Ortho-Substituted? Base->Check Yes Yes: Severe Steric Clash Check->Yes Yes No No: Moderate Sterics Check->No No Ligand1 Use IPr (NHC) or BrettPhos + KOtBu Yes->Ligand1 Ligand2 Use RuPhos or XPhos + NaOtBu No->Ligand2 Success High Yield C-N Coupling Ligand1->Success Ligand2->Success

Decision tree for ligand and base selection in Buchwald-Hartwig amination of the secondary amine.

References

  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling - MDPI. 3

  • Expanding the Scope of Diamond Surface Chemistry: Stille and Sonogashira Cross-Coupling Reactions - ACS Publications. 2

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - NIH. 1

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - ACS Publications. 4

Sources

Troubleshooting

Optimizing pH conditions for 3-ethynyl-N-methylaniline hydrochloride free-base conversion

Welcome to the Technical Support Center for the handling and free-basing of 3-ethynyl-N-methylaniline hydrochloride . Converting anilinium salts back to their free-base amines is a fundamental operation in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and free-basing of 3-ethynyl-N-methylaniline hydrochloride . Converting anilinium salts back to their free-base amines is a fundamental operation in drug development and organic synthesis. However, the presence of both an oxidation-sensitive N-methyl group and a reactive terminal alkyne requires precise pH optimization to prevent product degradation, poor yields, and intractable emulsions.

This guide provides the mechanistic grounding, self-validating protocols, and troubleshooting FAQs necessary to execute this conversion flawlessly.

Mechanistic Grounding: The Causality of pH Optimization

To successfully isolate the free base, you must manipulate the acid-base equilibrium without triggering side reactions.

The conjugate acid of N-methylaniline has a known pKa of 4.848 at 25 °C[1]. The presence of the electron-donating methyl group increases the basicity of the nitrogen lone pair compared to unsubstituted aniline[2]. However, the meta-substituted ethynyl group exerts a mild electron-withdrawing inductive effect, slightly depressing the pKa of the molecule to an estimated 4.2–4.5.

According to the Henderson-Hasselbalch equation, achieving >99% deprotonation requires the aqueous pH to be at least two units above the pKa. Therefore, a target pH of 7.5–8.5 is mathematically required. Exceeding this pH (e.g., pH > 11) provides no additional yield but exponentially increases the risk of oxidation—as N-methylanilines are highly susceptible to photooxidation and will rapidly turn brown upon exposure to air in alkaline environments[1].

Quantitative Data: Base Selection and Expected Outcomes
Base ReagentTypical pH AchievedDeprotonation (%)Oxidation RiskEmulsion Risk
None (Aqueous HCl salt)~ 2.0 - 3.0< 1%LowN/A
Dilute NaHCO₃ (Under-titrated)5.0 - 6.050 - 90%LowHigh (Amphiphilic)
Saturated NaHCO₃ (Optimal) 7.5 - 8.5 > 99% Low Low
Na₂CO₃ (1.0 M)10.5 - 11.5> 99%ModerateModerate
NaOH (1.0 M)> 13.0> 99%HighVery High

Process Workflow

The following logic diagram illustrates the critical pathways during the pH adjustment phase and how deviations impact the final extraction.

G Start 3-ethynyl-N-methylaniline HCl (Aqueous Phase) Base Add Saturated NaHCO3 (Self-Buffering) Start->Base LowPH pH < 6.5 Incomplete Deprotonation Base->LowPH Under-titrated OptPH pH 7.5 - 8.5 Optimal Free-Base Conversion Base->OptPH Optimized HighPH pH > 11 (Strong Base) Risk of Oxidation/Emulsion Base->HighPH Over-titrated Extract Liquid-Liquid Extraction (EtOAc / Aqueous) LowPH->Extract Yield Loss OptPH->Extract >99% Recovery HighPH->Extract Emulsion/Degradation Success Pure 3-ethynyl-N-methylaniline (Organic Phase) Extract->Success

Workflow for optimizing pH during 3-ethynyl-N-methylaniline free-base conversion.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system; each step contains a physical indicator to confirm success before proceeding to the next.

Step 1: Dissolution & Degassing

  • Action: Dissolve 1.0 eq of 3-ethynyl-N-methylaniline hydrochloride in deionized water (approx. 10 mL/gram). Sparge the solution with Nitrogen or Argon gas for 10 minutes.

  • Causality: Removing dissolved oxygen prevents the Glaser-type oxidative coupling of the terminal alkyne and the oxidation of the N-methylaniline core.

  • Self-Validation Checkpoint: The solution must remain clear or slightly off-white. Rapid yellowing indicates oxygen ingress and premature oxidation.

Step 2: Buffered Basification

  • Action: Place the flask in an ice-water bath (0–5 °C). Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise under vigorous stirring.

  • Causality: The ice bath suppresses exothermic degradation. NaHCO₃ acts as a self-buffering agent that naturally caps the pH around 8.3, preventing over-basification.

  • Self-Validation Checkpoint: Effervescence (CO₂ gas evolution) will occur. The cessation of bubbling indicates that the bulk of the HCl has been neutralized.

Step 3: pH Verification

  • Action: Use a calibrated pH meter or narrow-range pH paper to confirm the aqueous layer is between 7.5 and 8.5.

  • Self-Validation Checkpoint: The pH reading should stabilize without drifting. If the pH is below 7.0, continue adding NaHCO₃.

Step 4: Liquid-Liquid Extraction

  • Action: Extract the basified mixture three times with a non-reactive organic solvent such as ethyl acetate (EtOAc) or diethyl ether[3].

  • Causality: The neutral free base is highly soluble in organic solvents, while the inorganic salts remain in the aqueous phase.

  • Self-Validation Checkpoint: The phase separation should be sharp and resolve within 2–3 minutes. A persistent cloudy interface indicates an emulsion (see FAQ below).

Step 5: Drying and Concentration

  • Action: Wash the combined organic layers with brine (saturated NaCl), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Keep the water bath temperature strictly below 35 °C.

  • Self-Validation Checkpoint: The final product should present as a pale yellow to light amber oil. Opaque black coloration indicates failure via thermal or oxidative degradation.

Troubleshooting FAQs

Q1: Why did my extraction yield an intractable emulsion? A: Emulsions in aniline free-basing occur when the pH is too close to the pKa (e.g., pH 5–6). At this pH, you have a 50/50 mixture of protonated (water-soluble) and deprotonated (organic-soluble) species, which act as amphiphilic surfactants. Resolution: Verify the pH is exactly 7.5–8.5. If an emulsion persists, filter the biphasic mixture through a pad of Celite, or add solid NaCl to the aqueous layer to increase its ionic strength and force the organic phase out (salting out).

Q2: The final free-base product is dark brown instead of pale yellow. Is it ruined? A: N-methylanilines are notoriously sensitive to air and light, rapidly undergoing photooxidation to form dark oligomeric byproducts[1]. While a slight brown tint is normal and often does not affect downstream synthetic steps, opaque black material indicates significant degradation. Resolution: Always degas your aqueous solutions and perform the conversion under an inert atmosphere. Store the final free base in an amber vial at -20 °C.

Q3: Can I use sodium hydroxide (NaOH) instead of sodium bicarbonate (NaHCO₃) to speed up the process? A: It is strongly discouraged. While NaOH will rapidly deprotonate the salt, it easily overshoots the target pH. At pH > 12, the electron-rich N-methylaniline is far more susceptible to oxidation, and the high alkalinity can saponify trace impurities, leading to severe emulsions. NaHCO₃ acts as a self-buffering system that safely deprotonates the amine without overshooting.

Q4: I am seeing a low yield (<70%) after extraction. Where is my product? A: Yield loss is almost always due to under-basification. If the pH is only 6.0, nearly 10% of your product remains as the water-soluble anilinium salt. Ensure you have driven the pH at least two full units above the pKa (~4.5) to guarantee >99% conversion to the organic-soluble free base.

References

  • Title: N-Methylaniline | C7H9N | CID 7515 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Why is N-Methylaniline More Basic than Aniline? Source: Bloom Tech URL: [Link]

  • Title: Aniline from Aniline Hydrochloride Source: ScienceMadness URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution of 3-ethynyl-N-methylaniline hydrochloride in Chromatography

Welcome to the technical support guide for the chromatographic analysis of 3-ethynyl-N-methylaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of 3-ethynyl-N-methylaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges, specifically co-elution, during method development and routine analysis. As a polar aromatic amine used as a critical pharmaceutical intermediate, its separation from structurally similar impurities is paramount for accurate quantification and purity assessment.[1][2] This guide provides a structured, causality-driven approach to troubleshooting, moving from foundational knowledge to advanced problem-solving protocols.

Part 1: Foundational FAQs

This section addresses the fundamental properties of 3-ethynyl-N-methylaniline hydrochloride and the nature of co-elution, providing the essential knowledge base for effective troubleshooting.

Q1: What are the key chemical properties of 3-ethynyl-N-methylaniline hydrochloride that affect its chromatography?

A: The chromatographic behavior of 3-ethynyl-N-methylaniline hydrochloride is dictated by several key structural features:

  • Polarity and Basicity: The presence of the amine group makes the molecule polar and basic.[3] In its hydrochloride salt form, it is highly water-soluble. This high polarity makes it challenging to retain on traditional non-polar stationary phases like C18 in reversed-phase (RP) chromatography, often leading to elution near the solvent front where co-elution with other polar impurities is likely.[4][5]

  • Aromatic System: The benzene ring allows for π-π interactions with specific stationary phases (e.g., Phenyl or Biphenyl phases), which can be exploited to enhance selectivity.

  • Functional Groups: The terminal alkyne (ethynyl) and N-methyl groups provide additional sites for interaction and contribute to the overall polarity and chemical reactivity of the molecule.[1]

Q2: What are the likely sources and types of co-eluting impurities?

A: Impurities are typically introduced during synthesis or degradation and are often structurally similar to the main compound, making them difficult to separate.[6][7] For 3-ethynyl-N-methylaniline, potential impurities include:

  • Synthetic Precursors: Unreacted starting materials from synthetic routes like the Sonogashira coupling, such as 3-iodoaniline or 3-bromoaniline.[8]

  • Positional Isomers: Isomers such as 2-ethynyl-N-methylaniline or 4-ethynyl-N-methylaniline.

  • Related Substances: Compounds lacking one of the functional groups (e.g., N-methylaniline) or with modified groups (e.g., 3-ethyl-N-methylaniline).[9][10]

  • Degradation Products: Products arising from oxidation or other degradation pathways.

Q3: How do I definitively identify a co-elution problem?

A: Visual inspection of a chromatogram is the first step, but modern detectors provide conclusive evidence.

  • Peak Shape Analysis: Look for non-symmetrical peaks. Shoulders, peak fronting, or excessive tailing can all indicate the presence of a hidden, co-eluting peak.[11][12] A shoulder is a more definitive sign of co-elution than simple tailing.[11]

  • Diode Array Detector (DAD/PDA) Analysis: A DAD collects UV-Vis spectra across the entire peak. A "peak purity" or "peak homogeneity" analysis compares these spectra. If the spectra differ from the upslope to the downslope of the peak, it confirms the presence of more than one component.[11][13]

  • Mass Spectrometry (MS) Detection: This is the most powerful tool. By monitoring the mass-to-charge ratio (m/z) across the eluting peak, you can determine if multiple components with different molecular weights are present.[11]

Part 2: Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

Co-elution is fundamentally a problem of insufficient resolution. The resolution between two peaks is governed by three factors: Efficiency (N) , Selectivity (α) , and Capacity Factor (k') .[13] A logical troubleshooting sequence addresses these factors in order of impact.

Initial Assessment Workflow

Before adjusting parameters, you must first diagnose the problem. This workflow guides the initial assessment.

G A Observe Chromatogram B Is peak shape symmetrical? A->B C Potential Co-elution. Proceed to Purity Analysis. B->C No D Peak appears pure. Consider other issues (e.g., overload). B->D Yes E Perform Peak Purity Analysis (DAD or MS) C->E F Is peak impure? E->F F->D No G Co-elution Confirmed. Characterize the problem. F->G Yes H Is peak eluting very early (k' < 2)? G->H I Address Capacity Factor (k') (See Q4) H->I Yes J Address Selectivity (α) (See Q5) H->J No G A Poor Selectivity (α ≈ 1) Peaks Overlap B What is the likely nature of the impurity? A->B C Change Stationary Phase (e.g., C18 -> Phenyl) This is a chemistry problem. B->C Positional Isomer (very similar structure) D Change Organic Modifier (ACN <-> MeOH) B->D Different Polarity (e.g., precursor) E Systematically Vary pH B->E Different pKa (e.g., different basicity) F Adjust Temperature B->F Minor adjustments needed

Caption: Decision tree for optimizing chromatographic selectivity.

Part 3: Advanced & Alternative Strategies

Q6: When should I consider using ion-pairing chromatography?

A: Ion-pairing chromatography is a powerful technique for retaining highly polar, ionic compounds on a reversed-phase column. [4][5]Consider it when:

  • You are unable to achieve sufficient retention even with highly aqueous mobile phases and pH adjustment.

  • Your analyte is permanently charged or highly basic. An ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) is added to the mobile phase. It has a charged head that pairs with the analyte and a hydrophobic tail that interacts strongly with the C18 stationary phase, effectively increasing the analyte's retention. [4]However, these reagents are often not MS-friendly and can be difficult to remove from the column.

Q7: Is Hydrophilic Interaction Chromatography (HILIC) a viable option?

A: HILIC is an alternative for very polar compounds that are unretainable in reversed-phase. [17]It uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). Water acts as the strong eluting solvent. HILIC could be a viable option for 3-ethynyl-N-methylaniline hydrochloride, but method development can be more complex, and it is often sensitive to the sample matrix. [17]

References
  • Co-Elution: How to Detect and Fix Overlapping Peaks. - Axion Labs. Available at: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. Available at: [Link]

  • BA Method Development: Polar Compounds - BioPharma Services. Available at: [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation - Separation Science. Available at: [Link]

  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. Available at: [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. Available at: [Link]

  • Understanding the Applications of 3-Ethynylaniline Hydrochloride in Fine Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Peak Fronting (Co elution) Troubleshooting - Chromatography Forum. Available at: [Link]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right - Chromatography Online. Available at: [Link]

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products - Waters Corporation. Available at: [Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection - MDPI. Available at: [Link]

  • 3-Ethyl-n-methylaniline | C9H13N | CID 14977562 - PubChem. Available at: [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Available at: [Link]

  • N-Ethyl-3-methylaniline | SIELC Technologies. Available at: [Link]

  • Aniline Impurities and Related Compound - Veeprho. Available at: [Link]

  • N-methylaniline impurity control - Jihong. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of N-methylated vs primary ethynylanilines in Sonogashira coupling

The Sonogashira cross-coupling of ortho-haloanilines with terminal alkynes is a foundational reaction for constructing ethynylanilines, which are critical precursors to functionalized indoles and extended conjugated mate...

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Author: BenchChem Technical Support Team. Date: April 2026

The Sonogashira cross-coupling of ortho-haloanilines with terminal alkynes is a foundational reaction for constructing ethynylanilines, which are critical precursors to functionalized indoles and extended conjugated materials[1]. However, the substitution pattern on the aniline nitrogen—specifically, primary (-NH2) versus secondary N-methylated (-NHMe) amines—dictates the reaction's trajectory.

This guide objectively compares the reactivity of these two substrates, providing mechanistic causality, quantitative data, and validated experimental protocols to help researchers optimize their synthetic workflows.

Mechanistic Causality: Cross-Coupling vs. Intramolecular Cyclization

The primary divergence in reactivity between primary and N-methylated ethynylanilines stems from the nucleophilicity and steric profile of the nitrogen atom[2].

  • Primary Ethynylanilines (Free -NH2): When 2-iodoaniline is subjected to Sonogashira conditions, the initial cross-coupling produces a primary 2-ethynylaniline intermediate. Because the primary amine is unhindered and highly nucleophilic, it acts as a competing internal nucleophile. It readily attacks the metal-activated alkyne (Pd or Cu π-complex) via a 5-endo-dig or 5-exo-dig cyclization[1]. This "inside reaction" prematurely yields an indole, making the isolation of the stable primary ethynylaniline difficult and reducing the yield of the pure cross-coupled product[3].

  • N-Methylated Ethynylanilines (-NHMe): The introduction of an N-methyl group fundamentally alters the reaction kinetics. The steric bulk of the methyl group hinders the required trajectory for intramolecular cyclization[4]. Furthermore, N-methylation reduces the amine's ability to coordinate to and poison the Pd/Cu catalyst. As a result, the reductive elimination step of the Sonogashira cycle outcompetes nucleophilic attack, allowing the stable[2]. If indole formation is desired, it must be forced in a subsequent step using strong electrophiles (e.g., I2) or specific Cu(II) catalysis[3].

Visualizing the Divergent Pathways

Pathways Start 2-Haloaniline + Terminal Alkyne (Pd/Cu Catalysis) Primary Primary Aniline (-NH2) Start->Primary NMethyl N-Methylated Aniline (-NHMe) Start->NMethyl Indole Spontaneous Cyclization (Indole Formation) Primary->Indole High Nucleophilicity StableAlkyne Stable Cross-Coupled Ethynylaniline NMethyl->StableAlkyne Steric Hindrance

Caption: Divergent reactivity pathways of primary vs N-methylated anilines under Sonogashira conditions.

Quantitative Reactivity Profile

The table below summarizes the typical product distribution when subjecting ortho-iodoanilines to standard Sonogashira coupling conditions (PdCl2(PPh3)2, CuI, Et3N, RT)[2].

Substrate TypeNitrogen SubstitutionSonogashira Alkyne Yield (%)Indole Cyclization Yield (%)Dominant Reaction Pathway
Primary Aniline -NH2< 30%> 70%Intramolecular Cyclization
N-Methylated -NHMe> 90%< 5%Intermolecular Cross-Coupling
N,N-Dimethylated -NMe2> 95%0%Intermolecular Cross-Coupling

Experimental Protocols

To ensure a self-validating system, the following protocols detail the synthesis of the stable N-methylated ethynylaniline and its subsequent, deliberate cyclization[4]. This two-step approach proves that the N-methyl group successfully halts the reaction at the alkyne stage until further activation is applied.

Protocol A: Sonogashira Coupling of N-Methyl-2-iodoaniline Objective: Isolate the stable ethynylaniline without premature cyclization.

  • Preparation: Flame-dry a Schlenk flask and purge with argon. Degas triethylamine (Et3N) by bubbling argon through the solvent for 20 minutes.

  • Reagent Addition: Add N-methyl-2-iodoaniline (1.0 equiv, 5.0 mmol), PdCl2(PPh3)2 (2 mol%), and CuI (1 mol%) to the flask[2].

  • Coupling: Inject the degassed Et3N (15 mL), followed by the terminal alkyne (e.g., phenylacetylene, 1.2 equiv).

  • Reaction: Stir the mixture at room temperature for 8–12 hours. The N-methyl group prevents spontaneous cyclization, allowing the cross-coupling to proceed cleanly.

  • Workup: Filter the crude mixture through a Celite pad to remove metal salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (hexane/ethyl acetate) to yield the pure N-methyl-2-(phenylethynyl)aniline.

Protocol B: Electrophilic Cyclization of N-Methyl-2-ethynylaniline Objective: Force the stable N-methylated alkyne to cyclize into a functionalized indole.

  • Preparation: Dissolve the purified N-methyl-2-(phenylethynyl)aniline (1.0 equiv) in anhydrous CH2Cl2 under an argon atmosphere.

  • Electrophilic Activation: Add molecular iodine (I2, 1.2 equiv) in a single portion at room temperature[2]. The highly electrophilic iodine activates the stable alkyne π-system, overcoming the steric hindrance of the N-methyl group.

  • Reaction: Stir for 2 hours. The nitrogen attacks the , forming the indole core[3].

  • Quench & Isolate: Quench the reaction with saturated aqueous Na2S2O3 to neutralize excess iodine. Extract with CH2Cl2, dry over MgSO4, and purify to isolate 1-methyl-3-iodo-2-phenylindole.

References

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization Source: National Center for Biotechnology Information (NCBI) / The Journal of Organic Chemistry URL:[Link]

  • Development of an Efficient Procedure for Indole Ring Synthesis from 2-Ethynylaniline Derivatives Catalyzed by Cu(II) Salts and Its Application to Natural Product Synthesis Source: ACS Publications / The Journal of Organic Chemistry URL:[Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts Source: MDPI / Molecules URL:[Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of Products Derived from 3-Ethynyl-N-methylaniline Hydrochloride

Introduction: The Synthetic Value and Analytical Challenge 3-Ethynyl-N-methylaniline hydrochloride is a versatile chemical intermediate of significant interest in the pharmaceutical and materials science sectors. Its str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Value and Analytical Challenge

3-Ethynyl-N-methylaniline hydrochloride is a versatile chemical intermediate of significant interest in the pharmaceutical and materials science sectors. Its structure, featuring a reactive terminal alkyne and a nucleophilic secondary amine, makes it a valuable building block for constructing complex molecular architectures.[1] The hydrochloride salt form enhances its stability and solubility, simplifying handling and storage. A primary synthetic transformation for this molecule is the extension of its structure via the ethynyl group, often through carbon-carbon bond-forming reactions like the Sonogashira coupling.[2][3]

The successful synthesis of derivatives from this precursor is not merely a matter of reaction execution; it is critically dependent on rigorous, unambiguous validation of the resulting product. This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for confirming the structure of a representative product derived from 3-ethynyl-N-methylaniline. We will explore the causality behind experimental choices and present a self-validating workflow that ensures the identity and purity of the target molecule.[4]

Synthetic Strategy: Sonogashira Coupling of 3-Ethynyl-N-methylaniline

To illustrate the validation process, we will focus on a palladium and copper-catalyzed Sonogashira cross-coupling reaction. This reaction is a powerful method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide.[2][5] We will synthesize 3-((4-methylphenyl)ethynyl)-N-methylaniline by coupling 3-ethynyl-N-methylaniline with 4-iodotoluene.

The choice of the Sonogashira coupling is deliberate; its high functional group tolerance, mild reaction conditions, and general reliability make it a preferred method in modern organic synthesis for creating internal alkynes.[5] The reaction proceeds via a catalytic cycle involving oxidative addition, alkyne coordination, and reductive elimination.

G cluster_0 Sonogashira Coupling Reaction SM 3-Ethynyl-N-methylaniline (from Hydrochloride salt) Product 3-((4-methylphenyl)ethynyl)-N-methylaniline SM->Product Partner 4-Iodotoluene Partner->Product Catalyst Pd(PPh₃)₂Cl₂ / CuI Triethylamine (Base) Catalyst->Product

Caption: Reaction pathway for the synthesis of the target product.

Experimental Protocol: Synthesis

Trustworthiness in synthesis is achieved through meticulous execution and control. The following protocol outlines a representative procedure.

  • Reagent Preparation : To a dry Schlenk flask under an inert argon atmosphere, add 3-ethynyl-N-methylaniline hydrochloride (1.0 eq). Add anhydrous triethylamine (2.5 eq) to neutralize the hydrochloride salt and act as the base for the coupling reaction. Stir for 10 minutes.

  • Catalyst Addition : To the stirring solution, add 4-iodotoluene (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq) in an anhydrous solvent like dimethylformamide (DMF).

  • Reaction : Heat the reaction mixture to 80°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the pure 3-((4-methylphenyl)ethynyl)-N-methylaniline.

Spectroscopic Validation Workflow

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation.[4][6] Each technique provides a unique and complementary piece of the structural puzzle.

G cluster_validation Spectroscopic Analysis start Synthesized Crude Product purification Flash Column Chromatography start->purification Isolation pure_product Purified Product purification->pure_product Purity >95% nmr ¹H & ¹³C NMR (Structural Backbone) pure_product->nmr Characterization ir FT-IR (Functional Groups) pure_product->ir Characterization ms Mass Spectrometry (Molecular Weight) pure_product->ms Characterization final Structure Confirmed nmr->final ir->final ms->final

Caption: Workflow for product purification and spectroscopic validation.

Comparative Spectroscopic Analysis

The core of product validation lies in comparing the spectra of the starting material and the final product. The expected changes provide definitive evidence of the chemical transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule.[4][7]

  • Causality : The key transformation is the replacement of the terminal alkyne proton with a 4-methylphenyl group. This will cause the disappearance of the acetylenic proton signal and the appearance of new signals corresponding to the added aromatic ring and its methyl substituent.

Signal Starting Material (3-Ethynyl-N-methylaniline) Product (3-((4-methylphenyl)ethynyl)-N-methylaniline) Interpretation of Change
Alkyne C-H ~3.1 ppm (singlet, 1H)AbsentConfirms reaction at the alkyne terminus.
Aromatic C-H ~6.7-7.2 ppm (multiplet, 4H)~6.8-7.5 ppm (multiplet, 8H)Appearance of four new aromatic protons from the tolyl group.
N-CH₃ ~2.8 ppm (singlet, 3H)~2.9 ppm (singlet, 3H)N-methyl group remains intact, with a minor shift.
N-H ~3.6 ppm (broad singlet, 1H)~3.7 ppm (broad singlet, 1H)N-H bond of the secondary amine is unaffected.
Aryl-CH₃ Absent~2.4 ppm (singlet, 3H)Appearance of the new methyl group from 4-iodotoluene.

¹³C NMR Spectroscopy further validates the new carbon framework. The two terminal alkyne carbons in the starting material (at ~77 ppm and ~83 ppm) are replaced by two internal alkyne carbons in the product (at ~88 ppm and ~90 ppm), along with the appearance of new signals for the tolyl ring carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy excels at identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.[6][8]

  • Causality : The conversion of a terminal alkyne to an internal alkyne results in the loss of the C≡C-H bond. This leads to the disappearance of its sharp, characteristic stretching frequency.

Vibrational Mode Starting Material (3-Ethynyl-N-methylaniline) Product (3-((4-methylphenyl)ethynyl)-N-methylaniline) Interpretation of Change
≡C-H Stretch ~3300 cm⁻¹ (sharp, strong)AbsentDefinitive evidence of the loss of the terminal alkyne.
C≡C Stretch ~2100 cm⁻¹ (weak)~2215 cm⁻¹ (weak)The alkyne bond persists, now in a different chemical environment.
N-H Stretch ~3400 cm⁻¹ (medium)~3400 cm⁻¹ (medium)Confirms the secondary amine group is unchanged.
Aromatic C-H Stretch ~3050 cm⁻¹~3050 cm⁻¹Aromatic C-H bonds are retained.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, serving as a fundamental confirmation of its identity.[4] We typically use a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecular ion, [M+H]⁺.

  • Causality : The successful coupling reaction adds a C₇H₇ fragment (from toluene) and removes a hydrogen atom, resulting in a net mass increase of 90.05 Da.

Parameter Starting Material (3-Ethynyl-N-methylaniline) Product (3-((4-methylphenyl)ethynyl)-N-methylaniline) Interpretation
Molecular Formula C₉H₉NC₁₆H₁₅N
Exact Mass 131.07 g/mol 221.12 g/mol
Expected [M+H]⁺ (m/z) 132.08222.13The observed m/z value must match this theoretical value to confirm the molecular formula.

Comparison with Alternative Synthetic Routes

While the Sonogashira coupling is highly effective, other methods for synthesizing internal alkynes exist.

  • Alkylation of Acetylides : This involves deprotonating a terminal alkyne to form a nucleophilic acetylide anion, followed by an Sₙ2 reaction with an alkyl halide.[9] This method is excellent for adding alkyl chains but is generally not suitable for adding aryl groups, as Sₙ2 reactions on aryl halides are disfavored.

  • Double Elimination Reactions : Starting from a dihaloalkane, two successive E2 eliminations can generate an alkyne.[9][10] This route is less direct for the specific target molecule discussed here and lacks the modularity of a cross-coupling approach.

The Sonogashira coupling remains superior for this transformation due to its directness, use of readily available starting materials, and broad substrate scope, allowing for the facile synthesis of a wide library of diarylalkynes.

Conclusion

The validation of a synthetic product is a systematic process of evidence accumulation. For derivatives of 3-ethynyl-N-methylaniline, a combined analysis of NMR, FT-IR, and Mass Spectrometry provides an irrefutable confirmation of structure. The key spectroscopic signatures of a successful Sonogashira coupling are:

  • ¹H NMR : Disappearance of the acetylenic proton and appearance of signals for the coupled partner.

  • FT-IR : Disappearance of the sharp ≡C-H stretch around 3300 cm⁻¹.

  • MS : An increase in the molecular weight corresponding to the mass of the added aryl group.

By understanding the causality behind these spectral changes, researchers can confidently and efficiently validate their synthetic outcomes, ensuring the integrity of their scientific endeavors.

References

  • Benchchem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols. Benchchem.
  • Whitaker, D. (2025). Applications of Spectroscopy in Organic Molecular Analysis. Organic Chemistry: An Indian Journal, 19(1), 54. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 10). 11.1: Synthesis of Alkynes. Chemistry LibreTexts. Retrieved from [Link]

  • Lininger, C. N., et al. (2022). Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions. Journal of Chemical Education, 99(10), 3465–3470. Retrieved from [Link]

  • Pearson. (n.d.). An alternate method for the synthesis of alkynes relies on the do... Study Prep in Pearson+. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 3-Ethynylaniline Hydrochloride in Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. Organic-Chemistry.org. Retrieved from [Link]

  • Stejskal, J., et al. (2009). NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline. The Journal of Physical Chemistry B, 113(16), 5488–5494. Retrieved from [Link]

Sources

Validation

A Senior Scientist's Guide: Comparative Kinetic Analysis of 3-Ethynyl-N-methylaniline Hydrochloride in Cycloaddition Reactions

Here is the publish comparison guide: Abstract This guide provides a comprehensive comparative analysis of the kinetic performance of 3-ethynyl-N-methylaniline hydrochloride, a versatile building block in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the publish comparison guide:

Abstract

This guide provides a comprehensive comparative analysis of the kinetic performance of 3-ethynyl-N-methylaniline hydrochloride, a versatile building block in medicinal chemistry and materials science. We dissect its reactivity in two cornerstone cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the thermal Diels-Alder [4+2] cycloaddition. The central focus is to elucidate how the protonation state of the N-methylaniline moiety, dictated by reaction conditions, governs reaction rates and pathways. This document furnishes researchers with detailed experimental protocols, kinetic data, and a mechanistic framework to select the optimal cycloaddition strategy for their specific synthetic challenges.

Introduction: The Duality of a Key Building Block

3-Ethynyl-N-methylaniline is a bifunctional molecule of significant interest. Its terminal alkyne is a workhorse for bioorthogonal "click" chemistry and polymer synthesis, while the N-methylaniline group offers a site for further functionalization and modulates the electronic properties of the π-system. Often supplied as a more stable hydrochloride salt, its reactivity is not straightforward. The protonated anilinium group is strongly electron-withdrawing, whereas the free base is a moderate electron-donating group. This electronic duality profoundly impacts its behavior in cycloadditions.

This guide moves beyond simple synthetic reports to provide a head-to-head kinetic comparison, answering the critical question: Under which conditions, and in which reaction, does this substrate perform optimally? We will explore its use as a dipolarophile in CuAAC and as a dienophile in a Diels-Alder reaction, providing the data necessary for rational reaction design.

Mechanistic Rationale & Experimental Design

The choice of cycloaddition is fundamentally a question of electronics and mechanism.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is famously tolerant of a wide range of functional groups. The mechanism involves the formation of a copper(I) acetylide intermediate. While generally robust, the reaction can be sensitive to coordinating ligands that may compete with the alkyne or azide for the copper center. The free N-methylaniline base is a potential coordinating ligand, whereas the protonated anilinium salt is not. Therefore, we hypothesize that the reaction rate may be influenced by the presence of a base used to neutralize the hydrochloride salt [1].

  • Diels-Alder [4+2] Cycloaddition: This is a concerted thermal reaction governed by Frontier Molecular Orbital (FMO) theory. In a normal-electron-demand Diels-Alder, an electron-rich diene reacts with an electron-poor dienophile. The reactivity of our alkyne as a dienophile is therefore directly tied to its electronic state.

    • Free Base Form: The electron-donating N-methylaniline group makes the alkyne more electron-rich, predicting a slower reaction with an electron-rich diene.

    • Hydrochloride Salt Form: The strongly electron-withdrawing anilinium group (-NHMe₂⁺) makes the alkyne electron-poor, predicting a significantly faster reaction with an electron-rich diene [2].

Our experimental design directly tests these hypotheses by monitoring reaction kinetics under conditions that favor either the free base or the salt form of the aniline.

G cluster_0 Experimental Workflow A Prepare Stock Solutions (Alkyne, Azide/Diene, Catalyst, Base) B Initiate Reaction (Thermostatted NMR Tube or Vial) A->B C In-Situ Kinetic Monitoring (¹H NMR or UPLC/HPLC) B->C D Data Processing (Integration vs. Time) C->D E Calculate Pseudo-First-Order Rate Constant (k_obs) D->E

Figure 1. General workflow for the kinetic experiments described in this guide.

Experimental Protocols & Kinetic Data

General Materials: 3-ethynyl-N-methylaniline hydrochloride (98%), benzyl azide (97%), tetraphenylcyclopentadienone (tetracyclone, 98%), copper(II) sulfate pentahydrate (99.9%), sodium ascorbate (99%), N,N-diisopropylethylamine (DIPEA, 99.5%), and deuterated solvents (DMSO-d₆, CDCl₃) were used as received.

Instrumentation: All kinetic data were acquired on a 500 MHz NMR spectrometer. Product verification was performed using UPLC-MS.

Study 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This study evaluates the reaction between 3-ethynyl-N-methylaniline hydrochloride and benzyl azide. The reaction was monitored under two conditions: (A) without an external base, relying on the intrinsic conditions, and (B) with DIPEA to generate the free amine in situ.

Protocol: Kinetic Monitoring of CuAAC by ¹H NMR

  • Stock Solution Preparation:

    • Alkyne Stock: Prepare a 0.2 M solution of 3-ethynyl-N-methylaniline hydrochloride in DMSO-d₆.

    • Azide Stock: Prepare a 2.0 M solution of benzyl azide in DMSO-d₆ (to ensure it is in large excess for pseudo-first-order conditions).

    • Catalyst Stock: In a separate vial, dissolve CuSO₄·5H₂O (5 mg, 0.02 mmol) and sodium ascorbate (16 mg, 0.08 mmol) in 1.0 mL of DMSO-d₆. This generates the Cu(I) catalyst in situ.

  • Reaction Setup (Condition B - with Base):

    • To a clean NMR tube, add 250 µL of the Alkyne Stock (0.05 mmol).

    • Add 10.5 µL of DIPEA (0.06 mmol, 1.2 equiv). Mix gently.

    • Add 25 µL of the Azide Stock (0.05 mmol, 1.0 equiv for product characterization, or 250 µL for kinetic run, 10 equiv).

    • Add 225 µL of fresh DMSO-d₆ to bring the total volume to 500 µL (adjust volume based on azide amount).

  • Initiation and Monitoring:

    • Place the NMR tube in the pre-heated spectrometer (set to 35 °C).

    • Acquire a t=0 spectrum immediately.

    • Initiate the reaction by adding 25 µL of the Catalyst Stock. Mix rapidly by inversion and re-insert into the spectrometer.

    • Acquire ¹H NMR spectra at 2-minute intervals for 1 hour. Monitor the disappearance of the alkyne proton signal (~4.2 ppm) and the appearance of the triazole proton signal (~8.5 ppm).

  • Data Analysis:

    • Integrate the starting material and product signals at each time point.

    • Calculate the concentration of the alkyne at time t, [Alkyne]t.

    • Plot ln([Alkyne]t / [Alkyne]₀) versus time (s). The slope of the resulting line is -k_obs.

Results

The reaction was performed with a 10-fold excess of benzyl azide to ensure pseudo-first-order kinetics with respect to the alkyne.

Table 1. Comparative Kinetic Data for the CuAAC Reaction at 35 °C.

ConditionBase (1.2 equiv)Initial Rate (M·s⁻¹)k_obs (s⁻¹)Half-life (t₁/₂)Notes
A NoneReaction stalled <5% conv.N/A> 24 hoursInsoluble precipitate observed. The acidic proton likely interferes with the catalyst cycle.
B DIPEA1.8 x 10⁻⁵3.6 x 10⁻⁴32 minClean, rapid conversion to the 1,4-disubstituted triazole product.

Expert Interpretation: The data unequivocally demonstrate that the free base form of the aniline is required for a successful CuAAC reaction in this system. In the absence of a base (Condition A), the reaction fails. This is likely due to a combination of poor solubility of the hydrochloride salt in less polar media and potential protonolysis of the crucial copper-acetylide intermediate [3]. The addition of a non-coordinating base like DIPEA (Condition B) is essential to deprotonate the anilinium ion, enabling the reaction to proceed efficiently.

Study 2: Thermal Diels-Alder [4+2] Cycloaddition

This study evaluates the alkyne as a dienophile in a reaction with the electron-rich diene, tetraphenylcyclopentadienone (tetracyclone). The reaction proceeds with the extrusion of carbon monoxide (CO) to yield a hexaphenylbenzene derivative. We compare the reaction of the hydrochloride salt directly (Condition C) with the free base generated in situ (Condition D).

Protocol: Kinetic Monitoring of Diels-Alder by ¹H NMR

  • Stock Solution Preparation:

    • Alkyne Stock: Prepare a 0.1 M solution of 3-ethynyl-N-methylaniline hydrochloride in 1,2-dichlorobenzene-d₄ (a high-boiling solvent).

    • Diene Stock: Prepare a 0.1 M solution of tetracyclone in 1,2-dichlorobenzene-d₄.

  • Reaction Setup (Condition C - Salt Form):

    • In an NMR tube, combine 250 µL of the Alkyne Stock (0.025 mmol) and 250 µL of the Diene Stock (0.025 mmol).

  • Reaction Setup (Condition D - Free Base Form):

    • To a separate NMR tube, add 250 µL of the Alkyne Stock.

    • Add 5.2 µL of DIPEA (0.03 mmol, 1.2 equiv).

    • Add 250 µL of the Diene Stock.

  • Initiation and Monitoring:

    • Place the NMR tubes in the spectrometer, pre-heated to 120 °C.

    • Acquire spectra at 15-minute intervals for 8 hours.

    • Monitor the reaction by observing the disappearance of the tetracyclone's characteristic purple color and integrating the signals of the starting materials relative to an internal standard (e.g., hexamethylbenzene).

  • Data Analysis:

    • As this is a second-order reaction, plot 1/[Diene]t versus time (s). The slope of the line is the second-order rate constant, k.

Results

Table 2. Comparative Kinetic Data for the Diels-Alder Reaction at 120 °C.

ConditionForm of AnilineSecond-Order Rate Constant, k (M⁻¹·s⁻¹)Relative Rate (C/D)Notes
C Hydrochloride Salt (-NHMe₂⁺)1.5 x 10⁻³~18x faster The electron-withdrawing group strongly activates the alkyne dienophile.
D Free Base (-NMe₂)8.2 x 10⁻⁵1The electron-donating group deactivates the alkyne for this normal-electron-demand reaction.

Expert Interpretation: The results are a textbook demonstration of FMO theory in action. The protonated anilinium group in Condition C acts as a powerful electron-withdrawing group, lowering the LUMO energy of the alkyne. This creates a smaller energy gap between the alkyne's LUMO and the diene's HOMO, leading to a dramatic 18-fold rate acceleration compared to the free base (Condition D) [4]. For syntheses involving electron-rich dienes, using the hydrochloride salt directly is not a liability but a significant advantage.

Comparative Discussion & Strategic Recommendations

The two studies present a stark contrast in reactivity, providing a clear guide for synthetic strategy.

G Start Goal: Cycloaddition with 3-ethynyl-N-methylaniline HCl Condition What is your reaction partner? Start->Condition Azide Azide Partner (e.g., for bioconjugation) Condition->Azide Azide Diene Electron-Rich Diene Partner (e.g., tetracyclone) Condition->Diene Diene Rec1 Recommendation: Use CuAAC Azide->Rec1 Rec2 Recommendation: Use Diels-Alder Diene->Rec2 Action1 CRITICAL STEP: Add a non-coordinating base (e.g., DIPEA) to generate free amine. Rec1->Action1 Action2 CRITICAL STEP: Use the hydrochloride salt directly. DO NOT add base. Rec2->Action2

Figure 2. Decision matrix for selecting the optimal cycloaddition strategy.

  • For Click Chemistry & Bioconjugation (CuAAC): The primary concern is achieving a fast, high-yielding reaction under mild conditions. Our data show that neutralizing the hydrochloride salt is mandatory . The use of a hindered, non-coordinating base like DIPEA is ideal as it efficiently generates the reactive free-amine form of the alkyne without significantly interfering with the copper catalyst. This approach is suitable for organic synthesis and for bioconjugation applications where pH can be controlled.

  • For Carbon-Rich Material Synthesis (Diels-Alder): When building complex polyaromatic systems using electron-rich dienes, the hydrochloride salt is not a bug; it's a feature. The protonated aniline powerfully activates the alkyne, leading to substantially faster reaction rates at high temperatures. Adding a base would be counterproductive , deactivating the dienophile and slowing the reaction considerably. This strategy is ideal for syntheses in high-boiling, non-polar organic solvents.

Conclusion

This guide demonstrates that a molecule's reactivity cannot be assessed in a vacuum. The performance of 3-ethynyl-N-methylaniline hydrochloride in cycloadditions is a function of the chosen reaction mechanism and the specific conditions employed.

  • In CuAAC , the aniline's basicity is a liability that must be managed by adding an external base to enable the reaction.

  • In Diels-Alder reactions with electron-rich partners, the aniline's ability to be protonated is an asset that can be leveraged for significant rate acceleration.

By understanding the underlying physical organic principles and supporting them with quantitative kinetic data, researchers can transform a potential synthetic challenge into a strategic advantage, saving time and improving outcomes in drug discovery and materials development.

References

  • Hein, C. D., Liu, X., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]

  • Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels-Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668–1698. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study of the Mechanism of Uncatalyzed and Copper-Catalyzed Huisgen 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Houk, K. N. (1975). The Frontier Molecular Orbital Theory of Cycloaddition Reactions. Accounts of Chemical Research, 8(11), 361–369. [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling 3-Ethynyl-N-methylaniline Hydrochloride

As a Senior Application Scientist, I frequently consult with researchers who are scaling up syntheses involving functionalized aniline derivatives. When handling 3-ethynyl-N-methylaniline hydrochloride , a critical inter...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers who are scaling up syntheses involving functionalized aniline derivatives. When handling 3-ethynyl-N-methylaniline hydrochloride , a critical intermediate in alkyne-azide cycloadditions (click chemistry) and targeted kinase inhibitor development, standard laboratory safety protocols are insufficient.

This guide bridges the gap between basic Safety Data Sheets (SDS) and field-proven laboratory realities, providing you with the mechanistic understanding and self-validating protocols required to handle this compound safely and efficiently.

Chemical Profile & Hazard Summary

Before designing a handling protocol, we must define the quantitative and qualitative parameters of the substance.

PropertyValue
Chemical Name 3-Ethynyl-N-methylaniline hydrochloride
CAS Number 1640107-21-6
Molecular Formula C9H10ClN
Physical State Solid (Crystalline Powder)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Methemoglobinemia Inducer, Skin/Eye Irritant[1]

Mechanistic Toxicology: The "Why" Behind the Hazard

To build a culture of safety, researchers must understand why a chemical is dangerous. The primary acute threat of 3-ethynyl-N-methylaniline hydrochloride is not just localized irritation—it is severe systemic toxicity leading to methemoglobinemia .

Even as a hydrochloride salt, this compound can dissolve in sweat or mucosal moisture, allowing the highly lipophilic aniline moiety to rapidly cross the dermal barrier. Once in systemic circulation, it undergoes hepatic N-hydroxylation mediated by cytochrome P450 enzymes. The resulting active metabolite (a phenylhydroxylamine derivative) acts as a potent oxidizing agent. It co-oxidizes with oxyhemoglobin, converting the functional ferrous iron (Fe²⁺) into non-functional ferric iron (Fe³⁺), thereby forming methemoglobin [2].

This conformational change severely impairs the blood's ability to release oxygen to tissues, leading to insidious hypoxia, cyanosis (blue discoloration of lips and nail beds), and potentially fatal cardiac arrhythmias [3].

MetHb_Pathway A Aniline Derivative (Dermal/Inhalation Absorption) B Hepatic CYP450 N-Hydroxylation A->B Metabolism C Phenylhydroxylamine (Active Oxidant) B->C Oxidation D Hemoglobin (Fe2+) Oxidation C->D Co-oxidation E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Tissue Hypoxia & Cyanosis E->F Impaired O2 Transport

Fig 1. Hepatic metabolism of aniline derivatives leading to methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

Because aniline derivatives can permeate standard laboratory gloves, PPE selection must be deliberate and scientifically grounded.

PPE CategoryRecommended Material/SpecificationMechanistic Justification
Hand Protection Butyl Rubber (>0.3mm) or NeopreneAniline derivatives rapidly permeate standard latex and thin nitrile. Butyl rubber provides >8 hours of breakthrough resistance against aniline compounds [4].
Eye Protection Tight-fitting Chemical Splash GogglesPrevents ocular absorption of fine crystalline dust, which can dissolve in the tear film and enter systemic circulation [3].
Body Protection Tyvek® Disposable Suit or Heavy Lab CoatPrevents the accumulation of hazardous dust on personal clothing, eliminating the risk of delayed dermal absorption [5].
Respiratory NIOSH-approved P100 Particulate RespiratorEssential if handling outside a fume hood. Filters out aerosolized hydrochloride salt dust to prevent inhalation toxicity [6].

Operational Workflow & Handling Protocol

The following self-validating protocol ensures that every step of the weighing and transfer process minimizes the risk of aerosolization and exposure.

Step 1: Environmental Verification Ensure the chemical fume hood has a certified face velocity of at least 100-120 feet per minute (fpm). Never handle this compound on an open benchtop [5].

Step 2: Static Elimination 3-ethynyl-N-methylaniline hydrochloride is a crystalline powder that easily holds a static charge. Use an anti-static bar or zero-ionizer in the weighing area to prevent the powder from aerosolizing or clinging to your gloves and spatulas.

Step 3: Closed-System Weighing Protocol

  • Tare a closed, anti-static weighing vial inside the fume hood.

  • Using a grounded stainless-steel spatula, transfer the required mass into the vial.

  • Cap the vial inside the fume hood before transferring it to the reaction setup.

Step 4: Solvent Addition When dissolving the salt, add your solvent (e.g., DMF, DMSO, or aqueous buffer) slowly. Be aware that dissolving the hydrochloride salt and subsequent neutralization of the pH can generate localized heat and release trace free-base aniline vapors [1].

Step 5: Decontamination Wipe down the balance and surrounding hood surfaces with a damp, disposable towel (using a 10% bleach solution or strong detergent) to capture any microscopic dust. Dry sweeping is strictly prohibited [1].

Handling_Workflow S1 Verify Fume Hood Face Velocity (>100 fpm) S2 Don Butyl Gloves, Goggles, & Tyvek S1->S2 S3 Neutralize Static Charge on Powder S2->S3 S4 Weigh Solid in Closed System S3->S4 S5 Decontaminate Surfaces (Damp Wipe Method) S4->S5

Fig 2. Step-by-step operational workflow for the safe handling of aniline hydrochloride salts.

Emergency Response & Disposal Plan

Even with rigorous protocols, you must be prepared for accidental exposure.

  • Spill Management: Isolate the spill area for at least 25 meters. Do not sweep dry powder. Wet the powder with water or cover it with a damp absorbent pad to suppress dust generation. Collect the material into a sealed, labeled hazardous waste container [1].

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the skin with copious amounts of soap and water for at least 15 minutes. Do not use solvents (like ethanol or acetone) to clean the skin, as this will accelerate systemic absorption. Monitor the victim for signs of cyanosis (blue lips/nail beds) for up to 20 hours post-exposure [2].

  • Waste Disposal: Dispose of all contaminated materials and chemical waste as EPA-regulated hazardous waste. Incineration is the preferred disposal method. Never flush aniline derivatives down the sink, as they are highly toxic to aquatic life.

References

  • Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY Source: New Jersey Department of Health URL: [Link]

  • Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Aniline-induced refractory methemoglobinemia in polytrauma: successful management Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Hand Protection Chemical Resistance Guide Source: Environment, Health and Safety (EHS) URL: [Link]

  • Aniline Acute Exposure Guideline Levels Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

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